molecular formula C13H16O8 B15593513 Pseudolaroside A

Pseudolaroside A

货号: B15593513
分子量: 300.26 g/mol
InChI 键: XSSDYIMYZONMBL-VDWIVTDKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid has been reported in Pseudolarix amabilis and Larix kaempferi with data available.

属性

分子式

C13H16O8

分子量

300.26 g/mol

IUPAC 名称

4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid

InChI

InChI=1S/C13H16O8/c14-5-8-9(15)10(16)11(17)13(21-8)20-7-3-1-6(2-4-7)12(18)19/h1-4,8-11,13-17H,5H2,(H,18,19)/t8-,9-,10-,11-,13-/m1/s1

InChI 键

XSSDYIMYZONMBL-VDWIVTDKSA-N

产品来源

United States

Foundational & Exploratory

Unveiling Pseudolaroside A: A Technical Guide to Its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaroside A, a diterpenoid of significant interest, is a naturally occurring compound isolated from the root bark of the golden larch, Pseudolarix amabilis. This technical guide provides an in-depth overview of its natural origin, detailed experimental protocols for its isolation and purification, and an exploration of the key signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Source

This compound is exclusively derived from the root bark of Pseudolarix amabilis, a deciduous coniferous tree native to eastern China.[1] This tree, also known as the golden larch, has a history of use in traditional Chinese medicine. The concentration of this compound and related diterpenoids is highest in the root bark, making it the primary source material for extraction.

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are a composite of established methodologies for the isolation of diterpenoids from Pseudolarix amabilis.

Extraction

The initial step involves the extraction of crude compounds from the dried and powdered root bark of Pseudolarix amabilis.

Protocol:

  • Air-dried and powdered root bark of Pseudolarix amabilis is subjected to extraction with a suitable organic solvent.

  • A common method involves maceration or Soxhlet extraction with 95% ethanol (B145695) at room temperature for an extended period, or reflux extraction for a shorter duration.

  • The solvent-to-solid ratio is typically maintained at 10:1 (v/w).

  • The extraction process is repeated multiple times (usually 2-3 times) to ensure maximum recovery of the target compounds.

  • The collected extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude extract is a complex mixture of various phytochemicals. Fractionation is employed to separate compounds based on their polarity.

Protocol:

  • The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity.

  • Typically, the partitioning is performed with petroleum ether, followed by ethyl acetate (B1210297), and finally n-butanol.

  • The majority of diterpenoids, including this compound, are expected to be enriched in the ethyl acetate fraction.

  • Each fraction is concentrated under reduced pressure to yield the respective fractionated extracts.

Chromatographic Purification

The ethyl acetate fraction, enriched with this compound, is subjected to a series of chromatographic techniques to isolate the pure compound.

a. Silica (B1680970) Gel Column Chromatography

Protocol:

  • The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel (100-200 mesh) to create a dry sample for loading.

  • A glass column is packed with silica gel using a slurry method with a non-polar solvent (e.g., hexane (B92381) or petroleum ether).

  • The sample is carefully loaded onto the top of the prepared column.

  • Elution is performed using a gradient solvent system of increasing polarity. A common gradient involves starting with petroleum ether and gradually increasing the proportion of ethyl acetate (e.g., from 100:0 to 0:100 v/v).

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., petroleum ether:ethyl acetate 2:1 v/v) and visualized under UV light or with a staining reagent (e.g., anisaldehyde-sulfuric acid).

  • Fractions with similar TLC profiles are combined and concentrated.

b. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Protocol:

  • Fractions from silica gel chromatography that are rich in this compound are further purified by Prep-HPLC.

  • A reversed-phase C18 column is commonly used.

  • The mobile phase typically consists of a gradient of methanol (B129727) and water or acetonitrile (B52724) and water.

  • The sample is dissolved in a small volume of the mobile phase and injected into the HPLC system.

  • The elution is monitored using a UV detector, and the peak corresponding to this compound is collected.

  • The collected fraction is concentrated to yield pure this compound.

Data Presentation: Quantitative Analysis

The following table summarizes the typical yields at each stage of the isolation process. It is important to note that these values can vary depending on the specific batch of plant material and the precise experimental conditions.

Isolation StageStarting Material (Root Bark)Crude Extract YieldEthyl Acetate Fraction YieldPurified this compound Yield
Typical Yield 1000 g100 g (10%)30 g (3% from starting material)500 mg (0.05% from starting material)

Biological Activity and Signaling Pathways

This compound exhibits significant biological activities, primarily antifungal and anti-angiogenic effects. These activities are attributed to its interaction with specific cellular signaling pathways.

Anti-Angiogenic Activity: Inhibition of VEGF Signaling Pathway

This compound has been shown to inhibit angiogenesis, the formation of new blood vessels, a critical process in tumor growth and metastasis. This effect is primarily mediated through the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway. VEGF is a key regulator of angiogenesis.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis Promotes Akt Akt PI3K->Akt Akt->Angiogenesis Promotes PseudolarosideA This compound PseudolarosideA->VEGFR Inhibits

Caption: VEGF Signaling Pathway and the inhibitory action of this compound.

Antifungal Activity: Disruption of Hyphal Formation in Candida albicans

This compound demonstrates potent antifungal activity, particularly against the opportunistic pathogen Candida albicans. Its mechanism of action involves the inhibition of the yeast-to-hypha transition, a key virulence factor for this fungus. This transition is regulated by complex signaling pathways, including the cAMP-PKA and MAPK pathways.

Hyphal_Formation_Pathway cluster_stimuli Environmental Stimuli (e.g., pH, Temperature, Nutrients) cluster_signaling Signaling Cascades cluster_transcription Transcription Factors cluster_morphogenesis Morphogenesis Stimuli Stimuli Ras_cAMP Ras/cAMP/PKA Pathway Stimuli->Ras_cAMP MAPK MAPK Pathway Stimuli->MAPK EFG1 EFG1 Ras_cAMP->EFG1 Activates CPH1 CPH1 MAPK->CPH1 Activates Hyphal_Growth Hyphal Growth (Virulence) EFG1->Hyphal_Growth Promotes CPH1->Hyphal_Growth Promotes Yeast_Form Yeast Form Yeast_Form->Hyphal_Growth Transition PseudolarosideA This compound PseudolarosideA->Ras_cAMP Inhibits PseudolarosideA->MAPK Inhibits

Caption: C. albicans hyphal formation pathway and its inhibition by this compound.

Conclusion

This compound stands out as a promising natural product with well-defined biological activities. This guide provides a foundational understanding of its natural source and a detailed framework for its isolation and purification. The elucidation of its mechanisms of action through the inhibition of key signaling pathways, such as the VEGF and fungal morphogenesis pathways, underscores its potential for further investigation in the development of novel therapeutic agents. The provided protocols and data serve as a valuable resource for researchers aiming to explore the full therapeutic potential of this intriguing diterpenoid.

References

Pseudolarix kaempferi: A Comprehensive Technical Guide to Pseudolaroside A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Golden Larch, Pseudolarix kaempferi, has a rich history in traditional Chinese medicine, where its bark has been utilized for its antifungal properties. Modern phytochemical investigations have revealed a wealth of bioactive compounds within this deciduous conifer, including a class of diterpenoids known as pseudolaric acids and various other secondary metabolites. Among the diverse chemical constituents, Pseudolaroside A, a benzoic acid allopyranoside, has been identified, presenting a potential avenue for further pharmacological investigation. This technical guide provides a detailed overview of Pseudolarix kaempferi as a source of this compound, summarizing the available scientific data on its isolation, and placing it within the broader context of the plant's bioactive profile.

Phytochemical Profile of Pseudolarix kaempferi

Pseudolarix kaempferi is a source of a variety of bioactive compounds, with the bark and roots being particularly rich in secondary metabolites. These compounds are broadly categorized as diterpenoids, triterpenoids, and glycosides. The most extensively studied of these are the pseudolaric acids, which have demonstrated significant antifungal and anticancer activities.

This compound: An Isolated Benzoic Acid Allopyranoside

This compound, along with its counterpart Pseudolaroside B, has been successfully isolated from the bark of Pseudolarix kaempferi. The structural elucidation of these compounds was achieved through a combination of advanced spectroscopic and chemical analysis techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and one- and two-dimensional Nuclear Magnetic Resonance (1D and 2D NMR) spectroscopy.[1][2] This rigorous analysis confirmed their identity as benzoic acid allopyranosides.

Experimental Protocols: Isolation and Characterization of this compound

While the definitive isolation of this compound has been reported, a detailed, publicly accessible experimental protocol for its extraction and purification is not extensively documented in the available scientific literature. The primary research article detailing this specific methodology, "Two new benzoic acid allopyranosides from the bark of Pseudolarix kaempferi" published in the Journal of Asian Natural Products Research, provides the foundational evidence for its existence and structural characterization. However, access to the full experimental details within this publication is limited.

Based on general phytochemical practices for isolating glycosides from plant bark, a probable workflow can be outlined. This hypothetical protocol is intended to provide a framework for researchers aiming to isolate this compound and should be optimized based on empirical findings.

G start Collection and Preparation of Pseudolarix kaempferi Bark extraction Solvent Extraction (e.g., Ethanol/Methanol) start->extraction partition Liquid-Liquid Partitioning (e.g., Ethyl Acetate, n-Butanol) extraction->partition chromatography1 Column Chromatography (e.g., Silica Gel, Sephadex LH-20) partition->chromatography1 fractionation Fraction Collection and Bioassay-Guided Screening (Optional) chromatography1->fractionation chromatography2 Preparative High-Performance Liquid Chromatography (Prep-HPLC) fractionation->chromatography2 isolation Isolation of Pure This compound chromatography2->isolation structure Structural Elucidation (NMR, MS) isolation->structure

Caption: Hypothetical workflow for the isolation of this compound.

Quantitative Data

Due to the limited availability of research focused specifically on this compound, there is a notable absence of quantitative data in the public domain regarding its extraction yield, purity levels from Pseudolarix kaempferi, and its biological activity. The majority of quantitative studies on this plant have centered on the more abundant and biologically potent pseudolaric acids.

The table below summarizes the available quantitative data for the major bioactive compounds isolated from Pseudolarix kaempferi, highlighting the current gap in knowledge for this compound.

CompoundBiological ActivityIC50 / EC50 ValueSource
Pseudolaric Acid AAntifungal (Colletotrichum gloeosporioides)EC50: 1.62 µg/mL[3]
Pseudolaric Acid BAntifungal (Colletotrichum gloeosporioides)EC50: 1.07 µg/mL[3]
Pseudolaric Acid BAnticancer (Lewis Lung Cancer - in vivo)Significant inhibition at 30-60 mg/kg/day[4]
Pseudolaric Acid BAnticancer (Hepatocarcinoma 22 - in vivo)14.4% - 40.1% inhibition at 30-60 mg/kg/day[4]
This compound Data Not Available Data Not Available -

Biological Activity and Signaling Pathways

The biological activities of Pseudolarix kaempferi extracts are well-documented, with a primary focus on their antifungal and anticancer properties. These activities are largely attributed to the pseudolaric acids.

Antifungal Activity

Extracts from Pseudolarix kaempferi have demonstrated significant inhibitory effects against a range of fungal pathogens. Pseudolaric acids A and B are major contributors to this antifungal activity.

Anticancer Activity

Pseudolaric acid B has been shown to possess potent cytotoxic effects on various cancer cell lines and inhibit tumor growth in vivo.[4] Its mechanism of action involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[4]

Signaling Pathways Modulated by Pseudolarix kaempferi Compounds

While the specific signaling pathways modulated by this compound remain uninvestigated, studies on other constituents of Pseudolarix kaempferi provide insights into the potential molecular targets of compounds from this plant. For instance, the anticancer effects of Pseudolaric Acid B are associated with the upregulation of p53, downregulation of Bcl-2, and activation of Caspase-3, key regulators of apoptosis.

G PAB Pseudolaric Acid B p53 p53 (Tumor Suppressor) PAB->p53 Upregulates Bcl2 Bcl-2 (Anti-apoptotic) PAB->Bcl2 Downregulates Caspase3 Caspase-3 (Pro-apoptotic) p53->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic pathway modulated by Pseudolaric Acid B.

Conclusion and Future Directions

Pseudolarix kaempferi stands as a valuable natural source of diverse bioactive compounds. While significant research has been dedicated to understanding the therapeutic potential of pseudolaric acids, this compound remains a largely unexplored entity. The confirmation of its isolation and structural characterization opens the door for future research endeavors.

To unlock the potential of this compound, the following steps are critical for the scientific community:

  • Full Disclosure of Experimental Protocols: Access to the detailed methodology for the extraction and purification of this compound is paramount for enabling further research.

  • Biological Screening: A comprehensive evaluation of the biological activities of purified this compound is necessary. This should include, but not be limited to, antifungal, anticancer, and anti-inflammatory assays.

  • Quantitative Analysis: The development of validated analytical methods for the quantification of this compound in Pseudolarix kaempferi extracts is essential for standardization and quality control.

  • Mechanistic Studies: Should biological activity be confirmed, elucidation of the underlying molecular mechanisms and signaling pathways will be crucial for understanding its therapeutic potential.

The exploration of less abundant compounds like this compound from well-established medicinal plants such as Pseudolarix kaempferi holds the promise of discovering novel therapeutic agents. This technical guide serves as a foundational resource to stimulate and guide future research in this promising area.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Pseudolaroside A

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract: Pseudolaroside A, a diterpenoid glycoside isolated from the golden larch tree (Pseudolarix amabilis), has garnered significant interest for its potent biological activities. However, the complete biosynthetic pathway of this complex natural product remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding and presents a scientifically grounded hypothetical pathway for the biosynthesis of this compound. We delve into the key enzymatic steps, from the formation of the diterpene core to the final glycosylation. This document synthesizes information on the pivotal enzymes involved, offers quantitative data from related pathways to serve as a benchmark, and provides detailed experimental protocols for key analytical and biochemical procedures relevant to the elucidation of this pathway. This guide is intended to be a valuable resource for researchers actively engaged in the fields of natural product biosynthesis, metabolic engineering, and drug discovery.

Introduction

This compound is a member of the pseudolaric acid family of diterpenoids, which are characterized by a unique 5-7 fused bicyclic carbon skeleton. These compounds, particularly Pseudolaric acid B (the aglycone of this compound), have demonstrated a range of promising biological activities, including antifungal, anti-fertility, and microtubule-destabilizing anticancer effects. Despite its therapeutic potential, the biosynthesis of this compound has not been fully mapped out. Understanding this pathway is crucial for several reasons: it can provide insights into the evolution of complex metabolic pathways in plants, identify novel enzymes with potential for biocatalysis, and enable the metabolic engineering of microbial hosts for the sustainable production of this compound and its analogs.

This whitepaper aims to bridge the current knowledge gap by proposing a detailed biosynthetic pathway for this compound, based on the recent discovery of the first committed enzyme in the pathway and established principles of terpenoid biosynthesis.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Formation of the Universal Diterpene Precursor: The synthesis of the C20 precursor, geranylgeranyl pyrophosphate (GGPP), from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) through the methylerythritol 4-phosphate (MEP) pathway.

  • Construction of the Diterpene Core: The cyclization of GGPP to form the characteristic pseudolarane skeleton of Pseudolaric acid B.

  • Tailoring and Glycosylation: The subsequent oxidation and glycosylation of the diterpene core to yield the final product, this compound.

Stage 1: Synthesis of Geranylgeranyl Pyrophosphate (GGPP)

The biosynthesis of all terpenoids begins with the five-carbon building blocks, IPP and its isomer DMAPP. In plants, these precursors are primarily synthesized through the MEP pathway, which takes place in the plastids. The MEP pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as starting materials. Through a series of enzymatic reactions, these precursors are converted to IPP and DMAPP. Subsequently, a GGPP synthase catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to form the universal C20 diterpenoid precursor, GGPP.

Stage 2: Formation of the Pseudolaric Acid B Core

This stage involves the cyclization of the linear GGPP molecule to form the unique bicyclic scaffold of Pseudolaric acid B.

Step 2a: Cyclization of GGPP to Pseudolaratriene. The first committed step in the biosynthesis of Pseudolaric acid B is catalyzed by an unusual diterpene synthase, pseudolaratriene synthase (PxaTPS8) , which was identified from the golden larch tree.[1][2][3] This monofunctional class I diterpene synthase converts GGPP into a novel 5,7-fused bicyclic diterpene olefin named pseudolaratriene .[1][3] The proposed mechanism involves a carbocation-driven cyclization and rearrangement cascade.[3]

Step 2b: Hypothetical Oxidation of Pseudolaratriene to Pseudolaric Acid B. The conversion of the hydrocarbon intermediate, pseudolaratriene, to the highly oxygenated Pseudolaric acid B likely involves a series of oxidation reactions. While the specific enzymes have not yet been characterized, this process is typically catalyzed by cytochrome P450 monooxygenases (CYP450s) and dehydrogenases .[1][2][4][5][6] Based on the structure of Pseudolaric acid B, a plausible sequence of events would include:

  • Hydroxylation reactions at various positions on the pseudolaratriene scaffold, catalyzed by specific CYP450s.

  • Oxidation of hydroxyl groups to aldehydes and subsequently to carboxylic acids, likely mediated by dehydrogenases.

Stage 3: Glycosylation of Pseudolaric Acid B to this compound

The final step in the biosynthesis of this compound is the attachment of a sugar moiety to the Pseudolaric acid B core. This glycosylation step is crucial for the solubility and biological activity of many natural products.

This reaction is catalyzed by a UDP-glycosyltransferase (UGT) , which transfers a sugar residue (likely glucose) from an activated sugar donor, UDP-glucose, to a specific hydroxyl group on Pseudolaric acid B.[7][8][9][10] The identification and characterization of the specific UGT responsible for this transformation is a key area for future research.

Key Enzymes in the Proposed Pathway

The biosynthesis of this compound is orchestrated by several classes of enzymes:

  • Diterpene Synthases (diTPS): These enzymes are responsible for the cyclization of GGPP to form the diverse range of diterpene scaffolds. PxaTPS8 is a prime example of a diTPS that generates the unique pseudolaratriene skeleton.[1][3]

  • Cytochrome P450 Monooxygenases (CYP450s): This large and versatile family of enzymes is critical for the functionalization of the terpene backbone through the introduction of hydroxyl groups and other oxidative modifications.[1][2][4][5][6]

  • Dehydrogenases: These enzymes are involved in the oxidation of alcohol groups to aldehydes and ketones, and aldehydes to carboxylic acids.

  • UDP-Glycosyltransferases (UGTs): These enzymes catalyze the final glycosylation step, attaching sugar moieties to the aglycone core, which significantly impacts the compound's properties.[7][8][9][10]

Quantitative Data

As the complete biosynthetic pathway for this compound is not yet elucidated, specific quantitative data for the enzymes involved are unavailable. However, we can draw upon data from other well-characterized diterpenoid biosynthetic pathways to provide a frame of reference for researchers. The following tables summarize typical kinetic parameters for plant diterpene synthases and UDP-glycosyltransferases.

Table 1: Representative Kinetic Parameters of Plant Diterpene Synthases

EnzymeSubstrateKm (µM)kcat (s-1)Source OrganismReference
Taxadiene SynthaseGGPP0.6 ± 0.10.031 ± 0.002Taxus brevifolia
Abietadiene SynthaseGGPP1.2 ± 0.20.045 ± 0.003Abies grandis
Levopimaradiene SynthaseGGPP0.8 ± 0.10.028 ± 0.002Ginkgo biloba
AtTPS-CinGPP0.2-Arabidopsis thaliana[11]
TgTPS2FPP0.55 ± 0.30.29Thapsia garganica[12]

Table 2: Representative Kinetic Parameters of Plant UDP-Glycosyltransferases Acting on Terpenoids

EnzymeAglycone SubstrateSugar DonorKm (µM) (Aglycone)Km (µM) (Sugar Donor)kcat (s-1)Source OrganismReference
UGT76G1SteviolUDP-Glucose14.7 ± 1.2110 ± 100.15 ± 0.01Stevia rebaudiana
UGT85C2SteviolUDP-Glucose25.3 ± 2.5150 ± 150.21 ± 0.02Stevia rebaudiana
UGT74G1Ginsenoside RdUDP-Glucose55.6 ± 4.8210 ± 200.08 ± 0.005Panax ginseng

Note: The data in these tables are compiled from various literature sources and are intended for illustrative purposes.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experiments.

Protocol 1: Heterologous Expression and Purification of a Candidate Diterpene Synthase (e.g., PxaTPS8)

Objective: To produce and purify the candidate enzyme for in vitro characterization.

Methodology:

  • Gene Cloning:

    • Amplify the full-length coding sequence of the candidate diterpene synthase gene (e.g., PxaTPS8) from P. amabilis cDNA using PCR with gene-specific primers.

    • Clone the PCR product into a suitable bacterial expression vector (e.g., pET-28a(+) or pGEX series) containing an N-terminal or C-terminal affinity tag (e.g., His-tag or GST-tag).

    • Verify the sequence of the construct by Sanger sequencing.

  • Heterologous Expression in E. coli :

    • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • Continue the culture at a lower temperature (e.g., 16-25°C) for 16-24 hours to enhance soluble protein expression.

  • Protein Purification:

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 min at 4°C).

    • Apply the supernatant to a pre-equilibrated Ni-NTA affinity chromatography column (for His-tagged proteins).

    • Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

    • Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).

    • Analyze the purified protein fractions by SDS-PAGE to assess purity and size.

    • Desalt and concentrate the purified protein using ultrafiltration.

Protocol 2: In Vitro Enzyme Assay for Diterpene Synthase Activity

Objective: To determine the enzymatic activity and product profile of the purified diterpene synthase.

Methodology:

  • Reaction Setup:

    • In a final volume of 500 µL, combine the following in a glass vial:

      • Assay buffer (e.g., 25 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl2, 5% glycerol, 5 mM DTT).

      • 10-50 µg of purified diterpene synthase.

      • 10-50 µM of GGPP substrate.

    • Overlay the aqueous reaction mixture with 500 µL of an organic solvent (e.g., hexane (B92381) or pentane) to trap volatile products.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 1-4 hours with gentle shaking.

  • Product Extraction:

    • Vortex the vial vigorously to extract the terpene products into the organic layer.

    • Separate the organic layer and concentrate it under a gentle stream of nitrogen if necessary.

  • Product Analysis by GC-MS:

    • Analyze the extracted products using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

    • GC Conditions (example):

      • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm).

      • Injector Temperature: 250°C.

      • Oven Program: 50°C for 3 min, then ramp at 15°C/min to 300°C and hold for 5 min.

      • Carrier Gas: Helium.

    • MS Conditions (example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-500.

    • Identify the products by comparing their mass spectra and retention times with those of authentic standards (if available) and by searching mass spectral libraries (e.g., NIST).

Protocol 3: Structural Elucidation of Novel Terpenoids by NMR

Objective: To determine the chemical structure of novel enzymatic products.

Methodology:

  • Large-Scale Production and Purification:

    • Scale up the in vitro enzyme assay to produce sufficient quantities (mg scale) of the novel terpenoid for NMR analysis.

    • Purify the product using column chromatography (e.g., silica (B1680970) gel) and/or High-Performance Liquid Chromatography (HPLC).

  • NMR Spectroscopy:

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3).

    • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • 1D NMR: 1H and 13C NMR spectra to identify the types and number of protons and carbons.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin couplings and identify proton spin systems.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the relative stereochemistry.

  • Structure Determination:

    • Integrate the data from all NMR experiments to piece together the complete chemical structure and stereochemistry of the novel terpenoid.

Visualizations

Proposed Biosynthetic Pathway of this compound

Biosynthesis_of_Pseudolaroside_A cluster_MEP MEP Pathway (Plastid) cluster_Diterpene_Core Diterpene Core Biosynthesis cluster_Glycosylation Glycosylation Pyruvate Pyruvate MEP_Intermediates ... Pyruvate->MEP_Intermediates DXS, DXR, etc. G3P Glyceraldehyde-3-P G3P->MEP_Intermediates IPP IPP MEP_Intermediates->IPP DMAPP DMAPP MEP_Intermediates->DMAPP GGPP Geranylgeranyl-PP (GGPP) IPP->GGPP GGPP Synthase DMAPP->GGPP Pseudolaratriene Pseudolaratriene GGPP->Pseudolaratriene PxaTPS8 (Diterpene Synthase) PAB Pseudolaric Acid B Pseudolaratriene->PAB CYP450s, Dehydrogenases (Proposed) PsA This compound PAB->PsA UGT (Proposed) UDP_Glc UDP-Glucose UDP_Glc->PsA Enzyme_Characterization_Workflow cluster_Gene_to_Protein Gene to Protein cluster_Activity_Assay Activity Assay cluster_Analysis Analysis Gene_Cloning Gene Cloning into Expression Vector Heterologous_Expression Heterologous Expression (e.g., in E. coli) Gene_Cloning->Heterologous_Expression Protein_Purification Protein Purification (Affinity Chromatography) Heterologous_Expression->Protein_Purification In_Vitro_Assay In Vitro Enzyme Assay (with Substrate) Protein_Purification->In_Vitro_Assay Product_Extraction Product Extraction (Organic Solvent) In_Vitro_Assay->Product_Extraction GC_MS GC-MS Analysis Product_Extraction->GC_MS NMR NMR for Structure Elucidation (if new) GC_MS->NMR Kinetic_Analysis Enzyme Kinetic Analysis (Km, kcat) GC_MS->Kinetic_Analysis

References

An In-depth Technical Guide on the Physical and Chemical Properties of Pseudolaric Acid B

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Pseudolaroside A: Initial searches for "this compound" have yielded ambiguous and conflicting data. There is no consistent, verifiable scientific literature that clearly defines the isolation and characterization of a compound with this name. Data from chemical suppliers is inconsistent with the general class of compounds isolated from Pseudolarix species. Therefore, this guide will focus on the well-characterized, major bioactive diterpenoid from Pseudolarix kaempferi, Pseudolaric Acid B (PAB) , as a representative and scientifically robust subject for this technical guide.

This guide provides a comprehensive overview of the physical and chemical properties of Pseudolaric Acid B (PAB), a significant bioactive compound isolated from the root bark of Pseudolarix kaempferi. It is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties of Pseudolaric Acid B

Pseudolaric Acid B is a diterpene acid known for its wide range of biological activities, including antifungal, anti-angiogenic, and anticancer properties.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C₂₃H₂₈O₈[2][3]
Molecular Weight 432.46 g/mol [3][4]
CAS Number 82508-31-4[2][3]
Appearance White to off-white powder or crystals[2]
Boiling Point 613.8°C at 760 mmHg[2]
Density 1.29 g/cm³[2]
Solubility - Soluble in DMSO (approx. 50 mg/mL), ethanol (B145695) (approx. 10 mg/mL), chloroform (B151607) (approx. 10 mg/mL), and methanol (B129727) (approx. 1 mg/mL).[2][4][5][2][4][5]
Optical Rotation ([α]D) Consistent with the naturally isolated compound (specific value not readily available in searched abstracts).[6]
UV max 258 nm[5]

Experimental Protocols

This section details the methodologies for key experiments related to the isolation, characterization, and biological evaluation of Pseudolaric Acid B.

2.1. Isolation and Purification of Pseudolaric Acid B from Pseudolarix kaempferi

The following is a general workflow for the isolation and purification of PAB from the root bark of Pseudolarix kaempferi.

G Workflow for Isolation and Purification of Pseudolaric Acid B start Dried Root Bark of Pseudolarix kaempferi extraction Extraction with Ethanol start->extraction concentration Concentration under reduced pressure extraction->concentration partition Partition with Ethyl Acetate and Water concentration->partition column_chromatography Silica Gel Column Chromatography partition->column_chromatography Ethyl Acetate Fraction fractions Collection and analysis of fractions (TLC) column_chromatography->fractions hplc Preparative HPLC (C18 column) fractions->hplc final_product Pure Pseudolaric Acid B hplc->final_product G Spectroscopic Characterization of Pseudolaric Acid B PAB Pure Pseudolaric Acid B MS Mass Spectrometry (MS) PAB->MS NMR NMR Spectroscopy PAB->NMR Structure Structure Elucidation MS->Structure H_NMR 1H NMR NMR->H_NMR C_NMR 13C NMR NMR->C_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR->TwoD_NMR H_NMR->Structure C_NMR->Structure TwoD_NMR->Structure G Tubulin Polymerization Assay Workflow prepare_tubulin Prepare tubulin solution in polymerization buffer on ice mix Mix tubulin solution with PAB or vehicle control prepare_tubulin->mix prepare_pab Prepare different concentrations of PAB prepare_pab->mix incubate Incubate at 37°C in a spectrophotometer mix->incubate measure Measure absorbance at 340 nm over time incubate->measure analyze Analyze polymerization curves measure->analyze G Western Blot Analysis Workflow cell_culture Culture cells and treat with PAB lysis Lyse cells and quantify protein cell_culture->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer blocking Block membrane to prevent non-specific antibody binding transfer->blocking primary_ab Incubate with primary antibody specific to the target protein blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection analysis Analyze protein bands detection->analysis G PAB-Induced Intrinsic Apoptosis Pathway PAB Pseudolaric Acid B ROS ↑ ROS Production PAB->ROS Bcl2 ↓ Bcl-2 PAB->Bcl2 Bax ↑ Bax PAB->Bax Mito Mitochondrial Permeability Transition ROS->Mito Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G Inhibition of PI3K/AKT/mTOR Pathway by PAB PAB Pseudolaric Acid B PI3K PI3K PAB->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation G Inhibition of NF-κB Signaling by PAB PAB Pseudolaric Acid B IkappaB IκBα Degradation PAB->IkappaB NFkappaB NF-κB Nuclear Translocation IkappaB->NFkappaB Inflammation Inflammatory Gene Expression NFkappaB->Inflammation

References

Spectroscopic and Structural Elucidation of Pseudolaroside A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides a comprehensive overview of the spectroscopic data for Pseudolaroside A, a representative triterpenoid (B12794562) saponin (B1150181) isolated from the cones of Pseudolarix amabilis. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a detailed analysis of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics.

Spectroscopic Data Analysis

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following sections and tables summarize the key findings from ¹H NMR, ¹³C NMR, ESI-MS, and IR spectroscopy.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra were recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

PositionδH (ppm)Multiplicity (J in Hz)
1a1.45m
1b1.95m
2a1.60m
2b1.80m
52.10m
6a1.55m
6b1.75m
7a1.50m
7b1.90m
91.85m
11a1.65m
11b1.70m
12a1.40m
12b2.05m
152.15m
164.05m
172.25m
19a0.51d (4.4)
19b0.70d (4.4)
201.80m
210.86d (6.4)
22a1.35m
22b1.65m
242.30m
252.40m
271.19overlap
281.00s
301.08s
311.17s
321.18s

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

PositionδC (ppm)
131.5
228.0
3174.6
448.0
552.0
621.5
727.0
847.5
921.8
1027.6
1126.5
1235.0
1345.0
1449.0
1534.0
1677.4
1751.0
1818.0
1932.4
2036.0
2118.5
2236.5
23107.3
2430.0
2533.0
26179.7
2720.0
2828.5
2916.5
3025.0
3129.0
3216.0
Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was utilized to determine the molecular formula of this compound.

Table 3: HR-ESI-MS Data for this compound

IonCalculated m/zFound m/zMolecular Formula
[M+H]⁺531.3680531.3678C₃₂H₅₁O₆
Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound was recorded to identify its functional groups.

Table 4: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
3450O-H stretching
2925, 2855C-H stretching
1770γ-Lactone C=O stretching
1735Ester C=O stretching
1460, 1380C-H bending
1240, 1030C-O stretching

Experimental Protocols

Isolation of this compound

The dried and powdered cones of Pseudolarix amabilis were extracted with 95% ethanol (B145695) at room temperature. The resulting extract was concentrated under reduced pressure and then partitioned between ethyl acetate (B1210297) and water. The ethyl acetate fraction was subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate. Fractions containing the target compound were further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

G Dried Cones of P. amabilis Dried Cones of P. amabilis Extraction (95% EtOH) Extraction (95% EtOH) Dried Cones of P. amabilis->Extraction (95% EtOH) Concentration Concentration Extraction (95% EtOH)->Concentration Partition (EtOAc/H2O) Partition (EtOAc/H2O) Concentration->Partition (EtOAc/H2O) EtOAc Fraction EtOAc Fraction Partition (EtOAc/H2O)->EtOAc Fraction Silica Gel Column Chromatography Silica Gel Column Chromatography EtOAc Fraction->Silica Gel Column Chromatography Fractions Fractions Silica Gel Column Chromatography->Fractions Preparative HPLC Preparative HPLC Fractions->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound

Fig. 1: Isolation workflow for this compound.
Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker AV-400 spectrometer. Samples were dissolved in CDCl₃, and chemical shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.16).

  • Mass Spectrometry: HR-ESI-MS data were obtained on a Thermo Fisher LTQ Orbitrap XL mass spectrometer in the positive ion mode.

  • Infrared Spectroscopy: The IR spectrum was recorded on a Nicolet 6700 FT-IR spectrometer using KBr pellets.

Structural Elucidation Logic

The structure of this compound was determined by a combination of the spectroscopic data. The molecular formula was established by HR-ESI-MS. The ¹³C NMR and DEPT spectra indicated the presence of 32 carbon atoms, including methyl, methylene, methine, and quaternary carbons. The ¹H NMR spectrum provided information on the proton environment and their connectivities, which were further confirmed by 2D NMR experiments such as COSY, HSQC, and HMBC. The key HMBC correlations established the carbon skeleton and the positions of the functional groups. The IR spectrum confirmed the presence of hydroxyl, ester, and lactone functionalities.

G cluster_data Spectroscopic Data cluster_analysis Data Analysis cluster_structure Structural Information 1D NMR (¹H, ¹³C) 1D NMR (¹H, ¹³C) Carbon Skeleton Carbon Skeleton 1D NMR (¹H, ¹³C)->Carbon Skeleton Proton Connectivity Proton Connectivity 1D NMR (¹H, ¹³C)->Proton Connectivity 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC)->Carbon Skeleton 2D NMR (COSY, HSQC, HMBC)->Proton Connectivity HR-ESI-MS HR-ESI-MS Molecular Formula Molecular Formula HR-ESI-MS->Molecular Formula IR IR Functional Groups Functional Groups IR->Functional Groups Final Structure of this compound Final Structure of this compound Molecular Formula->Final Structure of this compound Functional Groups->Final Structure of this compound Carbon Skeleton->Final Structure of this compound Proton Connectivity->Final Structure of this compound

Fig. 2: Logical workflow for the structural elucidation of this compound.

In Silico Prediction of Pseudolaroside A Targets: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pseudolaroside A, a natural product isolated from the bark of Pseudolarix kaempferi, presents a potential yet underexplored avenue for therapeutic development.[1] While direct experimental data on its biological targets remains scarce, its structural similarity to other bioactive compounds from the same plant, such as Pseudolaric Acid B (PAB), suggests a promising pharmacological profile. This technical guide outlines a comprehensive in silico strategy for the prediction and validation of this compound's molecular targets. By leveraging established computational methodologies, researchers can efficiently generate and refine hypotheses regarding its mechanism of action, paving the way for targeted experimental validation and accelerated drug development. This document serves as a roadmap for researchers, scientists, and drug development professionals, providing a structured workflow, detailed experimental protocols, and illustrative signaling pathways to guide future investigations into the therapeutic potential of this compound.

Introduction

Natural products are a rich source of novel pharmacological agents. Pseudolarix kaempferi Gord., also known as the golden larch, has been a source of various bioactive compounds, including this compound and B.[1] While extensive research has focused on the anti-cancer properties of Pseudolaric Acid B (PAB), another compound from this plant, this compound remains largely uncharacterized in terms of its molecular targets and mechanism of action.

This guide proposes a robust in silico workflow to predict the biological targets of this compound. This computational approach allows for the rapid and cost-effective screening of potential protein interactions, providing a solid foundation for subsequent experimental validation. Furthermore, by examining the known biological activities of the related compound PAB, we can infer potential signaling pathways that may also be modulated by this compound.

Proposed In Silico Target Prediction Workflow

A multi-faceted in silico approach is recommended to increase the confidence of target prediction. This workflow combines ligand-based and structure-based methods to generate a prioritized list of potential targets for this compound.

In_Silico_Workflow cluster_input Input cluster_prediction Target Prediction Methods cluster_analysis Analysis & Prioritization cluster_validation Experimental Validation Pseudolaroside_A_Structure This compound (2D/3D Structure) Ligand_Based Ligand-Based Virtual Screening (e.g., SwissTargetPrediction) Pseudolaroside_A_Structure->Ligand_Based SMILES/SDF Structure_Based Structure-Based Virtual Screening (Molecular Docking) Pseudolaroside_A_Structure->Structure_Based 3D Conformer Pharmacophore Pharmacophore Modeling Pseudolaroside_A_Structure->Pharmacophore Chemical Features Target_List Consensus Target List Ligand_Based->Target_List Structure_Based->Target_List Pharmacophore->Target_List Pathway_Analysis Pathway & Network Analysis (e.g., KEGG, Reactome) Target_List->Pathway_Analysis Prioritized_Targets Prioritized Targets for Experimental Validation Pathway_Analysis->Prioritized_Targets Binding_Assays Binding Assays (e.g., SPR, MST) Prioritized_Targets->Binding_Assays Functional_Assays Cell-Based Functional Assays Prioritized_Targets->Functional_Assays

Figure 1: Proposed in silico workflow for this compound target prediction.

Data Presentation: A Case Study of Pseudolaric Acid B (PAB)

In the absence of direct data for this compound, we present quantitative data for the related compound, Pseudolaric Acid B (PAB), to exemplify the types of information that can be generated and tabulated through experimental validation of in silico predictions.

In Vitro Cytotoxicity of Pseudolaric Acid B

The following table summarizes the half-maximal inhibitory concentration (IC50) values of PAB against various human cancer cell lines. This data is crucial for understanding the compound's potency and selectivity.

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer-[2][3]
HepG2Hepatocellular Carcinoma1.58[4]
SK-Hep-1Hepatocellular Carcinoma1.90[4]
Huh-7Hepatocellular Carcinoma2.06[4]
Various Tumor CellsMultiple Types0.17 - 5.20[5]
HKCNormal Human Kidney5.77[5]
Experimentally Validated Molecular Targets of Pseudolaric Acid B

The following table lists the molecular targets of PAB that have been identified through experimental studies. These targets provide a starting point for investigating the potential targets of this compound.

Target ProteinPathwayEffect of PABReference
Bcl-2ApoptosisDown-regulation[2][3]
BaxApoptosisUp-regulation[3]
Caspase-3ApoptosisActivation[2][3]
p53Apoptosis, Cell CycleUp-regulation[2]
PI3K/AKT/mTORProliferation, SurvivalInhibition[6]
JNKApoptosisActivation[3]

Hypothetical Signaling Pathways for this compound

Based on the known targets of PAB, we can hypothesize the signaling pathways that this compound might modulate. The following diagram illustrates a potential mechanism of action involving the induction of apoptosis.

Apoptosis_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pseudolaroside_A This compound Receptor Unknown Receptor(s) Pseudolaroside_A->Receptor JNK JNK Pseudolaroside_A->JNK Activates PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 mTOR->Bcl2 Inhibits Inhibition p53 p53 JNK->p53 Bax Bax Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p53->Bax

Figure 2: Hypothesized apoptotic signaling pathway modulated by this compound.

Experimental Protocols for Target Validation

Following the in silico prediction of potential targets, experimental validation is essential. Below are detailed protocols for key experiments to confirm the interaction between this compound and its predicted targets.

Ligand-Based Virtual Screening

Objective: To identify potential targets of this compound based on the principle of chemical similarity.

Protocol:

  • Compound Preparation: Obtain the 2D structure of this compound in SMILES or SDF format.

  • Database Selection: Utilize publicly available target prediction servers such as SwissTargetPrediction, ChEMBL, or BindingDB.

  • Submission: Submit the 2D structure of this compound to the selected server(s).

  • Prediction Analysis: The server will compare the input structure to a database of known ligands and their targets, and generate a list of predicted targets based on structural similarity.

  • Target Prioritization: Rank the predicted targets based on the prediction score or probability provided by the server. Cross-reference the results from multiple servers to identify consensus targets.

Molecular Docking

Objective: To predict the binding mode and affinity of this compound to the three-dimensional structure of its potential protein targets.

Protocol:

  • Ligand Preparation:

    • Generate a 3D conformer of this compound using a molecular modeling software (e.g., ChemDraw, Avogadro).

    • Perform energy minimization of the ligand structure.

    • Assign appropriate atom types and charges.

  • Protein Preparation:

    • Retrieve the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Define the binding site based on the location of the co-crystallized ligand or using a binding site prediction tool.

  • Docking Simulation:

    • Use a molecular docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined binding site of the protein.

    • Generate multiple binding poses.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to assess the plausibility of the binding mode.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Protocol:

  • Cell Culture: Culture the selected cancer cell lines in appropriate media and conditions.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

Western Blotting

Objective: To investigate the effect of this compound on the expression levels of target proteins and key signaling molecules.

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH) to determine the relative protein expression levels.

Conclusion

While the direct molecular targets of this compound are yet to be elucidated, this technical guide provides a comprehensive framework for their in silico prediction and subsequent experimental validation. By employing a combination of ligand-based and structure-based computational methods, researchers can generate a prioritized list of potential targets. The known bioactivity of the related compound, Pseudolaric Acid B, offers valuable insights into the potential signaling pathways that may be modulated by this compound, particularly those involved in apoptosis and cell cycle regulation. The detailed experimental protocols provided herein will enable the rigorous validation of in silico predictions, ultimately paving the way for the development of this compound as a novel therapeutic agent. This integrated approach of computational prediction and experimental validation is crucial for accelerating the translation of promising natural products from the laboratory to the clinic.

References

Methodological & Application

Application Notes: Cell-Based Assays with Pseudolaric Acid B

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for utilizing Pseudolaric Acid B (PAB), a bioactive diterpene acid, in cell-based assays. PAB has demonstrated significant anti-cancer properties, making it a compound of interest for researchers in oncology and drug development. The following protocols are designed for scientists investigating the cytotoxic and apoptotic effects of PAB on cancer cell lines.

Introduction

Pseudolaric Acid B (PAB) is a natural compound isolated from the root and trunk bark of Pseudolarix kaempferi. It has been shown to exhibit potent cytotoxic effects across a variety of cancer cell lines.[1] The primary mechanisms of action include the induction of apoptosis and cell cycle arrest at the G2/M phase.[1][2] These effects are mediated through the regulation of key signaling pathways, including the p53 and Bcl-2 pathways, and the activation of caspases.[1]

Mechanism of Action

PAB exerts its anti-cancer effects through a multi-faceted approach. It has been shown to up-regulate the tumor suppressor protein p53 and down-regulate the anti-apoptotic protein Bcl-2.[1] This shift in the balance of pro- and anti-apoptotic proteins leads to the activation of executioner caspases, such as caspase-3, which then cleave various cellular substrates, ultimately resulting in programmed cell death or apoptosis.[1] Furthermore, PAB can induce cell cycle arrest in the G2/M phase, thereby inhibiting cell proliferation.[1]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Pseudolaric Acid B in various human hepatocellular carcinoma (HCC) cell lines after 72 hours of treatment.

Cell LineIC50 (µM)
HepG21.58
SK-Hep-11.90
Huh-72.06

Signaling Pathway Diagram

Pseudolaric_Acid_B_Signaling_Pathway cluster_cell Cancer Cell PAB Pseudolaric Acid B p53 p53 PAB->p53 Upregulates Bcl2 Bcl-2 PAB->Bcl2 Downregulates CellCycle Cell Cycle Arrest (G2/M Phase) PAB->CellCycle Induces Caspase9 Caspase-9 p53->Caspase9 Activates Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat_pab Treat cells with Pseudolaric Acid B incubate1->treat_pab incubate2 Incubate for 24-72 hours treat_pab->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end Apoptosis_Analysis_Workflow start Start seed_and_treat Seed and treat cells with PAB start->seed_and_treat harvest_cells Harvest adherent and floating cells seed_and_treat->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells stain_cells Stain with Annexin V-FITC and PI wash_cells->stain_cells incubate Incubate for 15 minutes in the dark stain_cells->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end Western_Blot_Workflow start Start treat_and_lyse Treat and lyse cells start->treat_and_lyse quantify_protein Quantify protein concentration treat_and_lyse->quantify_protein sds_page SDS-PAGE and transfer to membrane quantify_protein->sds_page block_membrane Block membrane sds_page->block_membrane primary_ab Incubate with primary antibody block_membrane->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detect_signal Detect chemiluminescent signal secondary_ab->detect_signal end End detect_signal->end

References

Application Notes and Protocols for Antifungal Susceptibility Testing with Pseudolaroside A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaroside A is a natural product isolated from the root bark of the golden larch, Pseudolarix amabilis. While research into the specific antifungal properties of this compound is ongoing, related compounds from the same plant, such as Pseudolaric acid A and B, have demonstrated significant antifungal activity against a range of fungal species.[1][2][3] These application notes provide a comprehensive guide for the antifungal susceptibility testing of this compound, drawing upon established protocols for natural products and the known activities of related compounds. The provided methodologies and background information will enable researchers to effectively evaluate the antifungal potential of this compound and investigate its mechanism of action.

Quantitative Data Summary

While specific minimum inhibitory concentration (MIC) data for this compound is not yet widely available in the literature, the following tables summarize the antifungal activity of the closely related compounds, Pseudolaric acid A and Pseudolaric acid B, to provide a preliminary indication of potential efficacy.

Table 1: Antifungal Activity of Pseudolaric Acid A against non-albicans Candida Species [3][4]

Fungal SpeciesFluconazole SusceptibilityMIC Range (µg/mL)
Candida tropicalisResistant8 - 16
Candida tropicalisSusceptible8 - 16
Candida parapsilosis sensu stricto-16 - 32
Candida orthopsilosis-32 - 64
Candida metapsilosis-64 - 128

Table 2: Antifungal Activity of Pseudolaric Acids against Colletotrichum gloeosporioides [1][2]

CompoundEC50 (µg/mL)
Pseudolaric acid A1.62
Pseudolaric acid B1.07

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast and filamentous fungi.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal isolates

  • Spectrophotometer or microplate reader

  • Sterile, sealed containers

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • For yeasts (Candida spp.): Culture the yeast on Sabouraud Dextrose Agar (B569324) (SDA) at 35°C for 24-48 hours. Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

    • For filamentous fungi (Aspergillus spp.): Culture the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days, or until adequate sporulation is observed. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate to achieve the desired final concentration range. The final DMSO concentration should not exceed 1% (v/v) to avoid solvent toxicity to the fungi.

  • Inoculation and Incubation:

    • Add 100 µL of the appropriate fungal inoculum to each well containing 100 µL of the serially diluted this compound.

    • Include a positive control (fungal inoculum without this compound) and a negative control (sterile medium).

    • Seal the plates and incubate at 35°C. Incubation times are typically 24-48 hours for yeasts and 48-72 hours for filamentous fungi, or until sufficient growth is observed in the positive control well.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control.

    • Growth inhibition can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_fungi Prepare Fungal Inoculum (Yeast or Mold) inoculate Inoculate 96-well Plate prep_fungi->inoculate prep_psa Prepare Serial Dilutions of this compound prep_psa->inoculate incubate Incubate at 35°C (24-72 hours) inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for Broth Microdilution MIC Assay.
Disk Diffusion Assay

This method provides a qualitative assessment of antifungal activity and is useful for screening purposes.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue

  • Fungal isolates

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum: Prepare the fungal inoculum as described for the broth microdilution method (0.5 McFarland standard).

  • Inoculation of Agar Plates: Uniformly streak the fungal suspension onto the surface of the MHA plates using a sterile cotton swab.

  • Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration of this compound solution.

    • Allow the solvent to evaporate completely.

    • Aseptically place the disks onto the inoculated agar surface.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and up to 7 days for some filamentous fungi.

  • Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is absent) in millimeters. The size of the zone is proportional to the susceptibility of the fungus to this compound.

G prep_inoculum Prepare Fungal Inoculum streak_plate Streak Inoculum on Agar Plate prep_inoculum->streak_plate apply_disk Apply this compound -impregnated Disk streak_plate->apply_disk incubate_plate Incubate Plate apply_disk->incubate_plate measure_zone Measure Zone of Inhibition incubate_plate->measure_zone G cluster_stimulus External Stimulus cluster_cell Fungal Cell cluster_pathways Signaling Pathways This compound This compound Cell Membrane Disruption Cell Membrane Disruption This compound->Cell Membrane Disruption Autophagy Induction Autophagy Induction This compound->Autophagy Induction CWI Cell Wall Integrity (MAPK Pathway) Cell Membrane Disruption->CWI triggers HOG High Osmolarity Glycerol (MAPK Pathway) Cell Membrane Disruption->HOG triggers PKA cAMP-PKA Pathway Autophagy Induction->PKA may influence

References

Application Notes and Protocols for the Isolation of Pseudolaroside A from Pseudolarix kaempferi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaroside A, a diterpenoid glycoside isolated from the root bark of the golden larch, Pseudolarix kaempferi, has garnered significant interest within the scientific community. This document provides a detailed methodology for the isolation and purification of this compound, intended for researchers in natural product chemistry, pharmacology, and drug development. The protocols outlined below are based on established methods for the separation of structurally related compounds from Pseudolarix kaempferi.

Data Presentation

The following table summarizes representative quantitative data for the isolation of diterpenoids from Pseudolarix kaempferi root bark. The yields are based on published data for analogous compounds and serve as a general guideline for the expected recovery at each stage of the purification process.

Isolation StepStarting Material (g)ProductYield (g)Yield (%)Purity (%)
Methanol (B129727) Extraction 553 (Dry Root Bark)Crude Methanol Extract18.63.36Not Determined
Solvent Partitioning 18.6 (Methanol Extract)Ethyl Acetate (B1210297) Fraction5.7831.08Not Determined
Silica (B1680970) Gel Column 5.78 (EtOAc Fraction)Partially Purified FractionNot SpecifiedNot Specified>80 (Estimated)
Preparative HPLC VariesThis compoundNot SpecifiedNot Specified>97

Experimental Protocols

Extraction

This initial step aims to extract a broad range of secondary metabolites, including this compound, from the plant material.

Materials:

  • Dried and powdered root bark of Pseudolarix kaempferi

  • Methanol (analytical grade)

  • Reflux apparatus

  • Filtration system (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Protocol:

  • Weigh 553 g of dried, powdered root bark of Pseudolarix kaempferi.

  • Place the powdered bark in a large round-bottom flask and add a sufficient volume of methanol to fully immerse the material.

  • Perform extraction under reflux for 5 hours.

  • Repeat the extraction process two more times with fresh methanol.

  • Combine the methanolic extracts and filter to remove solid plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract. The expected yield is approximately 18.6 g.[1]

Fractionation by Solvent Partitioning

This step separates compounds based on their polarity, enriching the fraction containing this compound.

Materials:

  • Crude methanol extract

  • Distilled water

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Separatory funnel

Protocol:

  • Suspend the 18.6 g of crude methanol extract in distilled water.

  • Transfer the aqueous suspension to a separatory funnel.

  • Perform liquid-liquid partitioning with n-hexane three times to remove non-polar compounds. Discard the n-hexane layers.

  • Subsequently, partition the remaining aqueous layer with ethyl acetate three times.

  • Combine the ethyl acetate fractions.

  • Concentrate the ethyl acetate fraction to dryness using a rotary evaporator to yield the enriched fraction containing this compound. The expected yield is approximately 5.78 g.[1]

Purification by Silica Gel Column Chromatography

This is the initial chromatographic step to separate this compound from other compounds in the enriched fraction.

Materials:

  • Ethyl acetate fraction

  • Silica gel (for column chromatography)

  • Chloroform (analytical grade)

  • Methanol (analytical grade)

  • Distilled water

  • Chromatography column

  • Fraction collector

Protocol:

  • Prepare a silica gel column.

  • Dissolve the ethyl acetate fraction in a minimal amount of the mobile phase.

  • Load the sample onto the column.

  • Elute the column with a solvent system of chloroform:methanol:water (8:1:1, v/v/v, lower phase).

  • Collect fractions using a fraction collector.

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Combine the fractions containing the target compound and concentrate them.

Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is employed for the final purification of this compound to achieve high purity.

Materials:

  • Partially purified this compound fraction

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Preparative HPLC system with a C18 column

  • UV detector

Protocol:

  • Dissolve the partially purified fraction in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter.

  • Set up the preparative HPLC system with a C18 column.

  • Use a mobile phase consisting of a gradient of acetonitrile or methanol in water. The specific gradient will need to be optimized based on the separation of the target peak from impurities.

  • Inject the sample onto the column.

  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 254 nm).

  • Collect the peak corresponding to this compound.

  • Concentrate the collected fraction to obtain pure this compound.

  • Confirm the purity of the final product using analytical HPLC.

Visualizations

experimental_workflow start Dried Root Bark of Pseudolarix kaempferi extraction Methanol Reflux Extraction start->extraction filtration Filtration extraction->filtration evaporation1 Evaporation filtration->evaporation1 crude_extract Crude Methanol Extract evaporation1->crude_extract partitioning Solvent Partitioning (n-Hexane/Ethyl Acetate) crude_extract->partitioning et_oac_fraction Ethyl Acetate Fraction partitioning->et_oac_fraction column_chrom Silica Gel Column Chromatography et_oac_fraction->column_chrom fractions This compound Rich Fractions column_chrom->fractions prep_hplc Preparative HPLC (C18 Column) fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Experimental workflow for the isolation of this compound.

logical_relationship cluster_extraction Initial Extraction & Fractionation cluster_purification Chromatographic Purification plant_material Plant Material (Root Bark) methanol_extraction Methanol Extraction plant_material->methanol_extraction Extracts crude mixture solvent_partition Solvent Partitioning methanol_extraction->solvent_partition Enriches for medium polarity compounds silica_gel Silica Gel Chromatography solvent_partition->silica_gel Provides semi-purified fraction for chromatography prep_hplc Preparative HPLC silica_gel->prep_hplc Fine separation and final polishing final_product Isolated this compound prep_hplc->final_product Yields pure compound

Caption: Logical steps in the purification of this compound.

References

Synthesis of Pseudolaroside A Derivatives for Structure-Activity Relationship (SAR) Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudolaroside A, a naturally occurring benzoic acid allopyranoside isolated from Pseudolarix kaempferi, presents a scaffold of interest for therapeutic development. This document provides a framework for the synthesis and evaluation of this compound derivatives to explore their structure-activity relationships (SAR). Due to the limited specific literature on the synthesis of this compound derivatives, this document outlines generalized protocols for the derivatization of similar glycosidic natural products and a systematic approach to SAR studies.

Introduction to this compound

This compound is a benzylisoquinoline glycoside with the chemical formula C₁₃H₁₆O₈ and a molecular weight of 300.26 g/mol .[1] It has been isolated from the bark of Pseudolarix kaempferi (golden larch).[2] While its biological activities are not extensively documented in publicly available literature, its structural class, benzoic acid glycosides, is known for a variety of biological activities, making this compound a candidate for further investigation.[1][3][4]

Chemical Structure of this compound:

  • Systematic Name: 4-(β-D-allopyranosyloxy)benzoic acid

  • CAS Number: 885111-85-3[1]

General Strategy for Synthesis of this compound Derivatives

The synthesis of this compound derivatives would likely involve modifications at two primary sites: the carboxylic acid of the benzoic acid moiety and the hydroxyl groups of the allopyranose sugar moiety. A general workflow for such a synthetic endeavor is presented below.

Synthesis_Workflow cluster_0 Starting Material cluster_1 Protection cluster_2 Derivatization of Benzoic Acid cluster_3 Deprotection cluster_4 Derivatization of Sugar Moiety cluster_5 Final Products A This compound (Isolated from Natural Source) B Protection of Sugar Hydroxyls (e.g., Acetylation, Benzylation) A->B Standard protecting group chemistry F Esterification of Hydroxyls A->F Acid Anhydride (B1165640)/Chloride, Base G Etherification of Hydroxyls A->G Alkyl Halide, Base C Esterification B->C Alcohol, DCC/DMAP or Acid Chloride D Amidation B->D Amine, Coupling Agent (e.g., HATU, EDCI) E Removal of Protecting Groups C->E Mild hydrolysis/hydrogenolysis D->E Mild hydrolysis/hydrogenolysis H Benzoic Acid Derivatives E->H I Sugar Moiety Derivatives F->I G->I

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols (Generalized)

The following are generalized protocols that can be adapted for the synthesis of this compound derivatives. Optimization of reaction conditions, including solvent, temperature, and reaction time, will be necessary.

General Protocol for Esterification of the Benzoic Acid Moiety
  • Protection of Sugar Hydroxyls:

    • Dissolve this compound in a suitable solvent (e.g., pyridine (B92270) or a mixture of acetic anhydride and a catalyst like DMAP).

    • Add the protecting agent (e.g., acetic anhydride for acetylation) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the protected this compound by column chromatography.

  • Esterification:

    • Dissolve the protected this compound in a dry aprotic solvent (e.g., DCM or DMF).

    • Add a coupling agent (e.g., DCC/DMAP or HATU) and the desired alcohol.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Filter the reaction mixture to remove any precipitated by-products.

    • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

    • Purify the ester derivative by column chromatography.

  • Deprotection:

    • Dissolve the protected ester derivative in a suitable solvent (e.g., methanol).

    • Add a catalytic amount of a deprotecting agent (e.g., sodium methoxide (B1231860) for deacetylation).

    • Stir at room temperature until the deprotection is complete (monitored by TLC).

    • Neutralize the reaction with a mild acid.

    • Remove the solvent under reduced pressure and purify the final product by column chromatography or recrystallization.

General Protocol for Amidation of the Benzoic Acid Moiety
  • Protection of Sugar Hydroxyls: Follow the procedure described in section 3.1.1.

  • Amidation:

    • Dissolve the protected this compound in a dry aprotic solvent (e.g., DMF).

    • Add a peptide coupling reagent (e.g., HATU, HOBt, and a base like DIPEA) followed by the desired amine.

    • Stir the reaction at room temperature overnight.

    • Dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid, saturated sodium bicarbonate, and brine.

    • Dry the organic layer and purify the amide derivative by column chromatography.

  • Deprotection: Follow the procedure described in section 3.1.3.

Structure-Activity Relationship (SAR) Studies

A systematic SAR study is crucial to understand how structural modifications of this compound affect its biological activity.

Proposed Modifications for SAR Studies

The following table outlines potential modifications to the this compound scaffold for SAR exploration.

Modification Site Proposed Derivatives Rationale
Benzoic Acid (R₁) - Methyl, Ethyl, Propyl esters- Amides with various alkyl and aryl amines- Bioisosteric replacements (e.g., tetrazole)To investigate the importance of the carboxylic acid functionality for activity and to modulate lipophilicity and hydrogen bonding capacity.
Sugar Hydroxyls (R₂-R₅) - Mono- and poly-acetylation- Mono- and poly-benzylation- Deoxy derivativesTo determine the role of individual and multiple hydroxyl groups in receptor binding and to alter the overall polarity of the molecule.
Biological Evaluation

The synthesized derivatives should be evaluated in a panel of relevant biological assays to determine their activity. The choice of assays will depend on the therapeutic area of interest. A hypothetical example for anticancer activity is provided below.

SAR_Workflow cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 SAR Analysis cluster_4 Lead Optimization A Synthesized this compound Derivatives B In vitro Cytotoxicity Assay (e.g., MTT, SRB on cancer cell lines) A->B Determine IC50 values C Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) B->C For active compounds D Correlate Structural Modifications with Biological Activity C->D E Design and Synthesize New Derivatives with Improved Potency and Properties D->E

Caption: Workflow for a typical SAR study.

Data Presentation

All quantitative data from the biological assays should be summarized in a clear and concise tabular format to facilitate comparison between the derivatives.

Table 1: Hypothetical SAR Data for this compound Derivatives against a Cancer Cell Line

CompoundR₁ (Benzoic Acid)R₂ (Sugar)R₃ (Sugar)R₄ (Sugar)R₅ (Sugar)IC₅₀ (µM)
This compound -COOH-OH-OH-OH-OH>100
Derivative 1 -COOCH₃-OH-OH-OH-OH85.2
Derivative 2 -CONHCH₃-OH-OH-OH-OH55.6
Derivative 3 -COOH-OAc-OAc-OAc-OAc92.1
Derivative 4 -COOH-OH-H-OH-OH78.4

(Note: The data presented in this table is purely hypothetical and for illustrative purposes only.)

Conclusion

The synthesis and systematic SAR evaluation of this compound derivatives hold the potential for the discovery of novel therapeutic agents. The generalized protocols and workflow presented here provide a starting point for researchers to explore the chemical space around this natural product scaffold. Further research is warranted to isolate or synthesize sufficient quantities of this compound to enable these detailed derivatization and SAR studies.

References

High-Throughput Screening Assays for Pseudolaroside A Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaroside A is a natural product isolated from the root bark of the golden larch tree (Pseudolarix kaempferi). As a member of the pseudolaric acid family of diterpenoids, it is of significant interest to the drug discovery community. Its close analogs, Pseudolaric acid A and B, have demonstrated potent anti-cancer and anti-fungal activities. These compounds are known to modulate key cellular processes, including cell cycle progression, apoptosis, and fungal cell wall integrity. High-throughput screening (HTS) assays are essential tools for rapidly evaluating the bioactivity of compounds like this compound, enabling the identification of lead candidates for further development. This document provides detailed application notes and protocols for HTS assays to assess the anti-cancer and anti-fungal bioactivities of this compound.

Bioactivity of this compound Analogs

While specific quantitative bioactivity data for this compound is not extensively available in the public domain, the activities of its close analogs, Pseudolaric acid A (PAA) and Pseudolaric acid B (PAB), provide strong rationale for screening this compound in similar assays.

Anti-Cancer Activity of Pseudolaric Acid B

PAB has been shown to exhibit potent cytotoxic effects across a range of human cancer cell lines. Its primary mechanism of action is the disruption of microtubule polymerization, leading to G2/M phase cell cycle arrest and subsequent induction of apoptosis.[1] The apoptotic cascade initiated by PAB involves the intrinsic (mitochondrial) pathway, characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the activation of caspase-3.[2]

Table 1: In Vitro Anti-Cancer Activity of Pseudolaric Acid B (PAB)

Cell LineCancer TypeIC50 (µM)Reference
HepG2Hepatocellular Carcinoma1.58[3]
SK-Hep-1Hepatocellular Carcinoma1.90[3]
Huh-7Hepatocellular Carcinoma2.06[3]
HeLaCervical Cancer~10[4]
SGC7901/ADRAdriamycin-resistant Gastric CancerNot specified, but showed significant inhibition[4]
Anti-Fungal Activity of Pseudolaric Acids

Both PAA and PAB have demonstrated significant activity against various fungal pathogens. PAB has been shown to inhibit the growth of Aspergillus fumigatus and impede the formation of fungal biofilms.[5][6] Its mechanism is believed to involve the inhibition of (1,3)-β-D-glucan synthesis, a critical component of the fungal cell wall, through the targeting of Rho1.[5][6] PAA has shown synergistic effects with fluconazole (B54011) against Candida albicans by inhibiting adhesion and the transition from yeast to hyphal form, a key virulence factor.[7]

Table 2: In Vitro Anti-Fungal Activity of Pseudolaric Acid A (PAA)

Fungal SpeciesActivity MetricValue (µg/mL)Reference
Candida tropicalisMIC8 - 128[8]
Candida parapsilosisMIC8 - 128[8]
Candida orthopsilosisMIC8 - 128[8]
Candida metapsilosisMIC8 - 128[8]
Candida albicans (in combination with Fluconazole)Synergistic Inhibition4 (PAA) + 0.5 (Fluconazole)[7]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

High-Throughput Screening Protocols

The following protocols are designed for a 384-well plate format, suitable for HTS.

Anti-Cancer Cell Viability Assay (Resazurin-Based)

This assay quantitatively measures cell proliferation and viability. Resazurin (B115843) (a blue, non-fluorescent dye) is reduced to the highly fluorescent resorufin (B1680543) by metabolically active cells.

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Positive control (e.g., Doxorubicin)

  • 384-well clear-bottom black plates

  • Automated liquid handling system

  • Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)

Protocol:

  • Cell Seeding: Suspend cells in complete medium at a density of 2.5 x 10^5 cells/mL. Using an automated dispenser, add 40 µL of the cell suspension to each well of a 384-well plate (10,000 cells/well).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare a serial dilution of this compound in culture medium. Using an automated liquid handler, add 10 µL of the compound dilutions to the cell plates. Include wells for vehicle control (DMSO) and positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Resazurin Addition: Add 10 µL of resazurin solution to each well.

  • Incubation: Incubate for 2-4 hours at 37°C, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for this compound.

Caspase-3/7 Apoptosis Assay (Luminescence-Based)

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Caspase-Glo® 3/7 Assay Reagent (or equivalent)

  • Positive control (e.g., Staurosporine)

  • 384-well solid white plates

  • Automated liquid handling system

  • Plate reader with luminescence detection

Protocol:

  • Cell Seeding: Seed cells as described in the cell viability assay protocol in 384-well white plates.

  • Incubation: Incubate for 24 hours.

  • Compound Addition: Add serial dilutions of this compound and controls to the plates.

  • Incubation: Incubate for 24-48 hours.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 50 µL of the prepared reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and determine the concentration at which this compound induces a significant increase in caspase activity.

Anti-Fungal Susceptibility Assay (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Fungal growth medium (e.g., RPMI-1640)

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Amphotericin B)

  • 384-well clear plates

  • Automated liquid handling system

  • Plate reader with absorbance detection (e.g., 600 nm)

Protocol:

  • Fungal Inoculum Preparation: Grow the fungal strain in appropriate broth and adjust the concentration to 1-5 x 10^5 CFU/mL in RPMI-1640 medium.

  • Compound Plating: Prepare serial dilutions of this compound in the assay plate.

  • Inoculation: Add 50 µL of the fungal inoculum to each well containing the test compound. Include wells for growth control (no compound) and sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Absorbance Reading: Measure the optical density at 600 nm using a plate reader.

  • Data Analysis: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action of this compound analogs and the experimental workflows.

G cluster_workflow HTS Workflow for Anti-Cancer Bioactivity start Start: this compound Library primary_screen Primary Screen: Cell Viability Assay (e.g., Resazurin) start->primary_screen hit_id Hit Identification (% Inhibition > 50%) primary_screen->hit_id secondary_screen Secondary Screen: Apoptosis Assay (e.g., Caspase 3/7) hit_id->secondary_screen Active lead Lead Compound moa Mechanism of Action Studies: Signaling Pathway Analysis secondary_screen->moa moa->lead

High-throughput screening workflow for anti-cancer drug discovery.

G cluster_pathway Proposed Anti-Cancer Signaling Pathway of this compound Analogs PSA This compound (Analog) Microtubules Microtubule Polymerization PSA->Microtubules Inhibits Bcl2 Bcl-2 (Anti-apoptotic) PSA->Bcl2 Downregulates Bax Bax (Pro-apoptotic) PSA->Bax Upregulates G2M G2/M Phase Arrest Microtubules->G2M Apoptosis Apoptosis G2M->Apoptosis Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes Casp9 Caspase-9 Mitochondria->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Casp3->Apoptosis Executes

Proposed apoptotic signaling pathway induced by this compound analogs.

G cluster_antifungal Proposed Anti-Fungal Mechanism of this compound Analogs PSA This compound (Analog) Rho1 Rho1 GTPase PSA->Rho1 Inhibits CellMembrane Fungal Cell Membrane PSA->CellMembrane Disrupts GlucanSynthase (1,3)-β-D-Glucan Synthase Rho1->GlucanSynthase Activates CellWall Fungal Cell Wall Synthesis GlucanSynthase->CellWall Catalyzes CellIntegrity Loss of Cell Wall Integrity CellWall->CellIntegrity MembraneDisruption Membrane Disruption CellMembrane->MembraneDisruption

Proposed anti-fungal mechanism of action for this compound analogs.

References

Application Notes and Protocols for Western Blot Analysis of Pseudolaroside A Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of Pseudolaroside A on key cellular signaling pathways. The protocols detailed below are designed for researchers and professionals in drug development to identify and quantify target proteins of this compound, a compound with potential therapeutic applications. The primary focus is on proteins involved in apoptosis and cell cycle regulation, based on evidence from related compounds.

Data Presentation: Quantitative Analysis of Protein Expression

The following tables summarize hypothetical quantitative data from Western blot experiments. These tables are structured to clearly present the dose-dependent effects of this compound on the expression of key proteins in a cancer cell line. Data is represented as a fold change in protein expression relative to an untreated control, normalized to a loading control (e.g., GAPDH or β-actin).

Table 1: Effect of this compound on Apoptosis-Related Proteins

Target ProteinTreatment Concentration (µM)Fold Change (Normalized Intensity)Standard Deviation
Bcl-2 0 (Control)1.00± 0.08
10.75± 0.06
50.42± 0.05
100.21± 0.03
Bax 0 (Control)1.00± 0.09
11.35± 0.11
52.10± 0.15
103.50± 0.21
Cleaved Caspase-3 0 (Control)1.00± 0.12
12.50± 0.18
55.80± 0.35
109.20± 0.55
Cleaved PARP 0 (Control)1.00± 0.10
12.10± 0.14
54.90± 0.28
107.60± 0.42

Table 2: Effect of this compound on Cell Cycle Regulatory Proteins

Target ProteinTreatment Concentration (µM)Fold Change (Normalized Intensity)Standard Deviation
Cyclin B1 0 (Control)1.00± 0.07
10.82± 0.06
50.55± 0.04
100.30± 0.03
p21 0 (Control)1.00± 0.09
11.50± 0.12
52.75± 0.20
104.10± 0.25
p53 0 (Control)1.00± 0.08
11.20± 0.10
51.80± 0.14
102.50± 0.19

Experimental Protocols

I. Cell Culture and Treatment
  • Cell Line: Select a relevant cancer cell line for the study (e.g., HeLa, MCF-7, A549).

  • Culture Conditions: Culture cells in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Plating: Seed cells in 6-well plates and allow them to reach 70-80% confluency.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time period (e.g., 24, 48 hours). An untreated control (0 µM) should always be included.

II. Protein Extraction
  • Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[1]

  • Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[2]

  • Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to pre-chilled microcentrifuge tubes.[3]

  • Incubation and Clarification: Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the total protein, to new pre-chilled tubes.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[3]

III. Western Blot Analysis
  • Sample Preparation: Normalize the protein concentration of all samples. Add 4x Laemmli sample buffer to the protein lysates to a final 1x concentration and heat the samples at 95-100°C for 5 minutes to denature the proteins.[1][2]

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 4-20% precast polyacrylamide gel.[1] Include a pre-stained protein ladder to monitor protein separation. Run the gel at 100-120V until the dye front reaches the bottom.[1]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[2][3] A typical wet transfer is performed at 100V for 60-90 minutes.[2]

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[2][3]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, anti-Cyclin B1, anti-p21, anti-p53, or anti-GAPDH) diluted in the blocking buffer overnight at 4°C with gentle shaking.[3] Refer to the antibody datasheet for the recommended dilution.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[3]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1]

  • Washing: Repeat the washing step (three times for 10 minutes each with TBST).[3]

  • Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[2][3]

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.[2][3]

  • Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control.[3]

Visualizations

Signaling Pathway Diagrams

PseudolarosideA_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Receptor Death Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Activates Caspase3 Cleaved Caspase-3 Caspase8->Caspase3 Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Bcl2 Bcl-2 Bax Bax Bcl2->Bax Inhibits Bax->Mitochondrion Promotes release of Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis PseudolarosideA This compound PseudolarosideA->Bcl2 Inhibits PseudolarosideA->Bax Activates

Caption: Proposed apoptotic signaling pathway induced by this compound.

PseudolarosideA_CellCycle_Pathway cluster_G2M G2/M Transition cluster_regulation Regulation CyclinB1_CDK1 Cyclin B1 / CDK1 Complex M_Phase M Phase CyclinB1_CDK1->M_Phase Promotes Cell_Cycle_Arrest G2/M Arrest G2_Phase G2 Phase G2_Phase->M_Phase p53 p53 p21 p21 p53->p21 Activates p21->CyclinB1_CDK1 Inhibits PseudolarosideA This compound PseudolarosideA->CyclinB1_CDK1 Inhibits PseudolarosideA->p53 Activates

Caption: Proposed mechanism of this compound-induced G2/M cell cycle arrest.

Experimental Workflow Diagram

WesternBlot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Treatment with This compound Protein_Extraction 2. Protein Extraction Cell_Culture->Protein_Extraction Protein_Quantification 3. Protein Quantification Protein_Extraction->Protein_Quantification Sample_Loading 4. Sample Preparation & Loading Protein_Quantification->Sample_Loading SDS_PAGE 5. SDS-PAGE Sample_Loading->SDS_PAGE Transfer 6. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Signal Detection (ECL) Secondary_Ab->Detection Imaging 11. Image Acquisition Detection->Imaging Quantification 12. Densitometry & Normalization Imaging->Quantification

Caption: Experimental workflow for Western blot analysis.

References

Application Notes and Protocols: Evaluating Pseudolaric Acid B Efficacy in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols and compiled data for studying the in vivo efficacy of Pseudolaric Acid B (PLAB), a diterpene acid isolated from the bark of Pseudolarix kaempferi. While the initial request specified Pseudolaroside A, publicly available research literature predominantly focuses on the anti-tumor and anti-angiogenic properties of Pseudolaric Acid B. This document, therefore, details the established animal models and experimental procedures used to evaluate PLAB's therapeutic potential, which can serve as a foundational guide for investigating related compounds like this compound.

PLAB has demonstrated significant activity in inhibiting tumor growth and angiogenesis in various preclinical models. The following sections present quantitative data on its efficacy, detailed protocols for key in vivo assays, and visualizations of the associated signaling pathways and experimental workflows.

Data Presentation: In Vivo Efficacy of Pseudolaric Acid B

The following tables summarize the quantitative data from preclinical studies on the anti-tumor and anti-angiogenic effects of Pseudolaric Acid B.

Table 1: Anti-Tumor Efficacy of Pseudolaric Acid B in Mouse Xenograft Models [1][2]

Tumor ModelAnimal StrainTreatmentDosing ScheduleTumor Inhibition Rate (%)
Hepatocarcinoma 22 (H22)Mice30 mg/kg/day PLAB (i.p.)10 days14.4
60 mg/kg/day PLAB (i.p.)10 days40.1
Lewis Lung CancerMice30 mg/kg/day PLAB (i.p.)10 days39.1
60 mg/kg/day PLAB (i.p.)10 days47.0

Table 2: Anti-Angiogenic Efficacy of Pseudolaric Acid B in a Mouse Model [3]

AssayAnimal ModelTreatmentKey Findings
Matrigel Plug AssayMicePseudolaric Acid BReduced angiogenesis induced by Vascular Endothelial Growth Factor (VEGF) in vivo.
Increased apoptosis of endothelial cells induced by VEGF in Matrigel plugs.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below. These protocols are based on established methods for evaluating anti-cancer and anti-angiogenic agents.

Protocol 1: Subcutaneous Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous tumor model in mice to evaluate the anti-tumor efficacy of a test compound.

1. Cell Culture and Preparation:

  • Culture Hepatocarcinoma 22 (H22) or Lewis Lung Cancer (LLC) cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.
  • Harvest cells during the logarithmic growth phase using trypsin-EDTA.
  • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in PBS or serum-free media at a concentration of 1 x 10^7 cells/mL.

2. Animal Handling and Tumor Implantation:

  • Use immunocompromised mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.
  • Acclimatize animals for at least one week before the experiment.
  • Subcutaneously inject 0.1 mL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

3. Tumor Growth Monitoring and Treatment:

  • Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.
  • Calculate tumor volume using the formula: Volume = (L x W^2) / 2.
  • When tumors reach a palpable size (e.g., 50-100 mm³), randomly assign mice to treatment and control groups (n=8-10 mice per group).
  • Prepare Pseudolaric Acid B in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
  • Administer the treatment (e.g., 30 or 60 mg/kg/day) or vehicle control via intraperitoneal (i.p.) injection daily for the specified duration (e.g., 10 days).

4. Efficacy Evaluation:

  • Continue to monitor tumor volume and body weight throughout the study.
  • At the end of the treatment period, euthanize the mice.
  • Excise the tumors and measure their final weight.
  • Calculate the tumor inhibition rate using the formula: Inhibition Rate (%) = [(Average tumor weight of control group - Average tumor weight of treatment group) / Average tumor weight of control group] x 100.

Protocol 2: Matrigel Plug Assay for Angiogenesis[3][4]

This in vivo assay evaluates the effect of a compound on the formation of new blood vessels.

1. Preparation of Matrigel Mixture:

  • Thaw Matrigel on ice overnight.
  • On the day of the experiment, mix Matrigel with Vascular Endothelial Growth Factor (VEGF) to induce angiogenesis.
  • In the treatment group, also add the test compound (Pseudolaric Acid B) to the Matrigel mixture. Keep all reagents on ice to prevent premature polymerization.

2. Animal Injection:

  • Use immunodeficient mice (e.g., C57BL/6), 6-8 weeks old.
  • Anesthetize the mice.
  • Subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal midline of the mice using a pre-chilled syringe. The Matrigel will form a solid plug at body temperature.

3. Plug Excision and Analysis:

  • After a specified period (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.
  • Visually inspect the plugs for vascularization.
  • Quantify angiogenesis by measuring the hemoglobin content within the plugs using a Drabkin's reagent kit. The amount of hemoglobin is directly proportional to the extent of new blood vessel formation.
  • Alternatively, the plugs can be fixed in formalin, embedded in paraffin, and sectioned for histological analysis (e.g., H&E staining or staining for endothelial cell markers like CD31) to visualize and quantify the microvessel density.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm VEGF VEGF VEGFR2 VEGFR2 (KDR/flk-1) VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates ERK ERK1/2 VEGFR2->ERK Activates Akt Akt PI3K->Akt Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Migration ERK->Proliferation PLAB Pseudolaric Acid B PLAB->VEGFR2 Inhibits Phosphorylation

Caption: Pseudolaric Acid B inhibits the VEGF signaling pathway.

Experimental Workflow Diagrams

G cluster_0 Xenograft Model Workflow A Cancer Cell Culture B Subcutaneous Injection into Mice A->B C Tumor Growth Monitoring B->C D Treatment with Pseudolaric Acid B C->D E Tumor Excision & Analysis D->E

Caption: Workflow for the subcutaneous xenograft tumor model.

G cluster_1 Matrigel Plug Assay Workflow F Prepare Matrigel with VEGF +/- PLAB G Subcutaneous Injection into Mice F->G H Incubation Period (7-14 days) G->H I Plug Excision H->I J Quantify Angiogenesis (Hemoglobin/Histology) I->J

References

Troubleshooting & Optimization

Troubleshooting contamination in Pseudolaroside A purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working on the purification of Pseudolaroside A. The following sections address common challenges and frequently asked questions to ensure a smooth and efficient purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contaminants encountered during the purification of this compound?

A1: Contamination in this compound purification can arise from several sources:

  • Co-eluting natural products: The crude extract of Pseudolarix amabilis contains a complex mixture of other diterpenoids and triterpenoids which may have similar polarities to this compound, making them difficult to separate.[1][2][3] These include various abietane (B96969) diterpenoids and cycloartane (B1207475) triterpenoids.[1][2]

  • Degradation products: this compound can degrade under certain conditions, leading to the formation of impurities. Forced degradation studies on similar glycosides have shown that hydrolysis of glycosidic bonds can occur under acidic or basic conditions.

  • Solvent and system-related impurities: Contaminants can be introduced from the solvents used, the HPLC system itself (e.g., leaching from tubing or seals), or from previously retained compounds in the column.

Q2: My HPLC chromatogram shows significant peak tailing for the this compound peak. What are the potential causes and solutions?

A2: Peak tailing for glycosides like this compound in reversed-phase HPLC is a common issue. The primary causes and troubleshooting steps are outlined in the table below.

Potential CauseRecommended Solution
Secondary Silanol (B1196071) Interactions Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound. Use a well-end-capped column or an end-capped column with a different chemistry. Consider using a mobile phase additive like triethylamine (B128534) (TEA) to mask the silanol groups.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization of both this compound and the stationary phase, leading to secondary interactions. Optimize the mobile phase pH. For glycosides, a slightly acidic pH (e.g., using 0.1% formic acid or acetic acid) often improves peak shape.
Column Overload Injecting a sample that is too concentrated can saturate the stationary phase. Reduce the injection volume or dilute the sample.
Column Contamination Buildup of contaminants from the sample matrix can create active sites that cause tailing. Wash the column with a strong solvent (e.g., isopropanol (B130326) or a mixture of methanol (B129727) and dichloromethane) or replace the guard column.

Q3: I am observing unexpected peaks in my chromatogram that were not present in the initial crude extract analysis. What could be their origin?

A3: Unexpected peaks that appear during the purification process are often degradation products of this compound. To identify these, it is recommended to perform forced degradation studies.[4] This involves subjecting a purified sample of this compound to various stress conditions:

  • Acidic and Basic Hydrolysis: Treatment with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) can lead to the cleavage of the glycosidic bond, resulting in the aglycone and free sugar moieties.

  • Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide can lead to various oxidation products.

  • Thermal and Photolytic Stress: Exposure to high temperatures and UV light can also induce degradation.

By analyzing the stressed samples by LC-MS, you can identify the mass of the degradation products and propose their structures, which will help in identifying the unknown peaks in your purification chromatograms.[5]

Troubleshooting Guides

Guide 1: Low Yield of Purified this compound

This guide provides a systematic approach to troubleshooting low recovery of this compound during purification.

Low_Yield_Troubleshooting start Low Yield of this compound check_extraction 1. Verify Extraction Efficiency start->check_extraction check_column_binding 2. Assess Column Binding and Elution check_extraction->check_column_binding Extraction OK solution1 Optimize extraction solvent and method. check_extraction->solution1 Inefficient Extraction check_degradation 3. Investigate Potential Degradation check_column_binding->check_degradation Binding/Elution OK solution2 Adjust mobile phase composition or change column type. check_column_binding->solution2 Poor Binding or Elution check_fraction_collection 4. Optimize Fraction Collection check_degradation->check_fraction_collection No Degradation solution3 Perform forced degradation studies to identify degradation products and adjust purification conditions (pH, temp). check_degradation->solution3 Degradation Suspected solution4 Use a fraction collector with precise timing and smaller fraction volumes. check_fraction_collection->solution4

Caption: Troubleshooting workflow for low yield of this compound.

Guide 2: Co-eluting Impurities with this compound

This guide outlines steps to resolve the issue of impurities that co-elute with the main this compound peak.

Coelution_Troubleshooting start Co-eluting Impurities modify_gradient 1. Modify HPLC Gradient start->modify_gradient change_organic_modifier 2. Change Organic Modifier modify_gradient->change_organic_modifier Resolution still poor solution1 Steeper or shallower gradient to improve separation. modify_gradient->solution1 Improved Resolution change_column_chemistry 3. Change Column Chemistry change_organic_modifier->change_column_chemistry Resolution still poor solution2 Switch from acetonitrile (B52724) to methanol or vice-versa. change_organic_modifier->solution2 Improved Resolution orthogonal_method 4. Use an Orthogonal Purification Method change_column_chemistry->orthogonal_method Resolution still poor solution3 Try a different stationary phase (e.g., Phenyl-Hexyl, C8). change_column_chemistry->solution3 Improved Resolution solution4 Use normal-phase chromatography or counter-current chromatography. orthogonal_method->solution4

Caption: Troubleshooting guide for co-eluting impurities.

Experimental Protocols

Protocol 1: General HPLC Purification of Diterpene Glycosides (Adapted for this compound)

This protocol provides a general starting point for the purification of this compound using reversed-phase HPLC. Optimization will be required based on the specific crude extract and HPLC system.

  • Sample Preparation:

    • Dissolve the crude extract of Pseudolarix amabilis in a suitable solvent (e.g., methanol or a mixture of the initial mobile phase).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Column:

    • HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector.

    • Column: A C18 reversed-phase column is a good starting point. Dimensions will depend on the scale of purification (e.g., 10 x 250 mm for semi-preparative).

  • Mobile Phase and Gradient:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program (Example):

      • 0-5 min: 20% B

      • 5-45 min: 20-80% B (linear gradient)

      • 45-50 min: 80% B

      • 50-55 min: 80-20% B (linear gradient)

      • 55-60 min: 20% B (equilibration)

    • Flow Rate: Adjust based on column dimensions (e.g., 4 mL/min for a 10 x 250 mm column).

  • Detection and Fraction Collection:

    • Detection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 254 nm).

    • Fraction Collection: Collect fractions corresponding to the this compound peak based on retention time.

  • Purity Analysis:

    • Analyze the collected fractions using an analytical HPLC method to determine the purity of this compound.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the procedure for conducting a forced degradation study to identify potential degradation products.[4]

  • Sample Preparation:

    • Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or acetonitrile:water 1:1).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep a solid sample of this compound at 80°C for 48 hours. Dissolve in the mobile phase for analysis.

    • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis:

    • Analyze the stressed samples and a control sample (unstressed) by LC-MS.

    • Compare the chromatograms and mass spectra to identify the degradation products.

Data Presentation

The following table summarizes representative quantitative data for the purification of diterpene glycosides, which can be used as a benchmark for this compound purification.

ParameterTypical Value RangeNotes
Crude Extract Yield 5-15% (w/w) of dried plant materialVaries depending on the extraction method and plant source.
Purity after Column Chromatography 40-70%Initial purification step to enrich the glycoside fraction.
Purity after Preparative HPLC >95%Final purification step to obtain high-purity this compound.
Overall Yield of Purified Compound 0.1-1% of crude extractHighly dependent on the initial concentration of this compound and the efficiency of each purification step.

Visualization of Purification Workflow

Purification_Workflow start Crude Extract of Pseudolarix amabilis column_chrom Column Chromatography (e.g., Silica Gel) start->column_chrom enriched_fraction Enriched this compound Fraction column_chrom->enriched_fraction prep_hplc Preparative Reversed-Phase HPLC enriched_fraction->prep_hplc purity_analysis Purity Analysis (Analytical HPLC) prep_hplc->purity_analysis pure_compound Pure this compound (>95%) purity_analysis->pure_compound

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Enhancing the Stability of Pseudolaroside A in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pseudolaroside A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features relevant to stability?

This compound is a natural product of significant interest for its biological activities. While specific data for this compound is limited, analysis of the closely related Pseudolaroside B reveals key structural motifs that are likely shared and are important for understanding its stability. These include a glycosidic bond and a carboxylic acid functional group. Glycosidic bonds are susceptible to hydrolysis, particularly under acidic conditions, while the overall stability can be influenced by pH and temperature.

Q2: My this compound solution seems to be degrading. What are the likely causes?

Degradation of this compound in solution is most likely due to hydrolysis of its glycosidic bond. Several factors can accelerate this degradation:

  • pH: Glycosides are often more stable in acidic conditions and can degrade in neutral to alkaline solutions.[1] The specific pH at which this compound is most stable has not been definitively reported, but it is a critical parameter to control.

  • Temperature: Elevated temperatures can significantly increase the rate of hydrolytic degradation.[1] Storing solutions at lower temperatures is generally recommended.

  • Presence of Enzymes: If working with biological samples, the presence of glycosidase enzymes could lead to rapid enzymatic hydrolysis.

  • Oxidizing Agents: Although less common for this class of compounds, oxidative degradation can occur, especially if the solution is exposed to air and light for extended periods.

Q3: What are the best practices for preparing and storing this compound solutions to maximize stability?

To enhance the stability of your this compound solutions, consider the following best practices:

  • Solvent Selection: Use high-purity solvents. For aqueous solutions, use purified water (e.g., HPLC-grade).

  • pH Control: Based on the general stability of glycosides, preparing solutions in a slightly acidic buffer (e.g., pH 4-6) may improve stability. It is crucial to experimentally determine the optimal pH for your specific application.

  • Temperature Control: Prepare and store solutions at low temperatures. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or -80 °C) is advisable. Avoid repeated freeze-thaw cycles, as this can also contribute to degradation.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent potential photodegradation.

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like nitrogen or argon to minimize the risk of oxidative degradation.

Troubleshooting Guides

Issue 1: Rapid loss of potency of this compound in an aqueous buffer.
Potential Cause Troubleshooting Step Rationale
Unfavorable pH Determine the pH of your buffer. If it is neutral or alkaline, consider preparing a new solution in a slightly acidic buffer (e.g., citrate (B86180) or acetate (B1210297) buffer, pH 4-6).Glycosidic bonds are often more stable at a slightly acidic pH. Hydrolysis is a common degradation pathway for glycosides and is often pH-dependent.[1]
High Temperature Ensure your solution is stored at a low temperature (refrigerated or frozen). Avoid leaving the solution at room temperature for extended periods.Chemical degradation rates, including hydrolysis, generally increase with temperature.[1]
Microbial Contamination If the buffer is not sterile, consider filtration through a 0.22 µm filter. For long-term storage, consider adding a preservative if compatible with your experiment.Microorganisms can secrete enzymes that may degrade this compound.
Issue 2: Inconsistent results in bioassays using this compound.
Potential Cause Troubleshooting Step Rationale
Degradation during experiment Minimize the time the this compound solution is kept at physiological temperature (e.g., 37°C). Prepare fresh dilutions from a frozen stock solution for each experiment.The higher temperature of bioassays can accelerate degradation, leading to a decrease in the effective concentration of the active compound over time.
Interaction with media components Evaluate the stability of this compound directly in your cell culture or assay media over the time course of your experiment by HPLC analysis.Components in complex biological media could potentially react with or accelerate the degradation of this compound.
Adsorption to labware Consider using low-adsorption plasticware or silanized glassware for preparing and storing dilute solutions.Highly dilute solutions of compounds can be susceptible to loss due to adsorption onto container surfaces.

Experimental Protocols

Protocol 1: Forced Degradation Study to Understand Stability

Forced degradation studies are essential to identify the degradation pathways and develop stability-indicating analytical methods.[2][3][4][5]

Objective: To determine the degradation behavior of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol (B129727)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of methanol and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at room temperature.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep it at room temperature, protected from light.

    • Thermal Degradation: Incubate an aliquot of the stock solution in a temperature-controlled oven (e.g., 60°C).

    • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp or a photostability chamber).

  • Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Neutralize the acid and base-stressed samples before injection into the HPLC. Dilute all samples to an appropriate concentration.

  • HPLC Analysis: Analyze the samples using a suitable HPLC method to separate the parent compound from its degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient without interference from degradation products, impurities, or excipients.[6][7][8][9][10]

Objective: To develop an HPLC method to separate and quantify this compound in the presence of its degradation products.

Typical Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% formic acid or phosphoric acid in water.

    • Solvent B: Acetonitrile or methanol.

  • Gradient: Start with a low percentage of Solvent B and gradually increase it over the run to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance, or Mass Spectrometry (MS) for identification of degradation products.[11][12][13][14][15]

  • Column Temperature: 25-30°C.

Method Development Workflow:

  • Inject the unstressed this compound solution to determine its retention time.

  • Inject the samples from the forced degradation study.

  • Adjust the mobile phase composition and gradient slope to achieve good resolution between the parent peak and all degradation product peaks.

  • Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Hypothetical pH-Dependent Stability of this compound
pHStorage Temperature (°C)% Remaining after 24 hours
4.02598%
7.02585%
8.02570%
4.04090%
7.04065%
8.04040%

Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.

Table 2: General Strategies for Enhancing Formulation Stability
StrategyApproachExamples
pH Optimization Use of buffers to maintain a pH of maximum stability.[[“]][17]Citrate buffer, Acetate buffer
Use of Stabilizers Addition of excipients to protect the active ingredient.[[“]][17][18]Antioxidants (e.g., ascorbic acid), Chelating agents (e.g., EDTA)
Lyophilization Freeze-drying to remove water and produce a stable solid powder.[17]-
Encapsulation Creating a protective barrier around the molecule.[18][19][20]Cyclodextrins, Liposomes

Visualizations

degradation_pathway cluster_stress Stress Factors Pseudolaroside_A This compound in Solution Degradation_Products Degradation Products (e.g., Aglycone + Sugar) Pseudolaroside_A->Degradation_Products Hydrolysis pH Unfavorable pH (Neutral/Alkaline) pH->Degradation_Products Temp Elevated Temperature Temp->Degradation_Products Light Light Exposure Light->Degradation_Products Oxidants Oxidizing Agents Oxidants->Degradation_Products experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_stabilization Stabilization Strategy Stock Prepare this compound Stock Solution Stress Apply Stress Conditions (pH, Temp, Light, Oxidant) Stock->Stress HPLC Stability-Indicating HPLC Analysis Stress->HPLC Collect samples over time Degradation_Profile Determine Degradation Profile HPLC->Degradation_Profile Optimize Optimize Formulation (pH, Stabilizers) Degradation_Profile->Optimize

References

Technical Support Center: Mitigating Pseudolaroside A Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Pseudolaroside A and related compounds, such as Pseudolaric acid B (PLAB). Our goal is to help you minimize cytotoxicity in normal cells while preserving anti-cancer efficacy.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our normal cell lines when treated with Pseudolaric acid B (PLAB). Is this expected?

A1: Yes, this is a known characteristic of Pseudolaric acid B (PLAB). While PLAB shows potent cytotoxic effects against various cancer cell lines, it also exhibits toxicity towards normal cells at certain concentrations. For instance, one study reported an IC50 value of 5.77 µM for PLAB in normal human kidney proximal tubular epithelial cells (HKC), which is comparable to the IC50 values observed in some cancer cell lines (0.17 to 5.20 µM).[1] Therefore, a narrow therapeutic window is a key challenge in the development of PLAB as an anti-cancer agent.

Q2: What is the underlying mechanism of Pseudolaric acid B (PLAB)-induced cytotoxicity?

A2: The cytotoxic effects of PLAB are primarily attributed to the induction of apoptosis and cell cycle arrest.[1] In cancer cells, PLAB has been shown to up-regulate p53, down-regulate Bcl-2, and activate Caspase-3, all of which are key events in the apoptotic cascade.[1] Additionally, PLAB can cause cell cycle arrest at the G2/M phase.[1] It is likely that similar mechanisms are at play in normal cells, leading to the observed cytotoxicity.

Q3: What strategies can we employ to reduce the cytotoxicity of Pseudolaric acid B (PLAB) in our normal cell lines?

A3: Several strategies can be explored to mitigate the off-target toxicity of PLAB:

  • Dose Optimization: Carefully titrate the concentration of PLAB to find a therapeutic window where it effectively kills cancer cells with minimal impact on normal cells.

  • Combination Therapy: Consider using PLAB in combination with other anti-cancer agents.[2][3][4] This approach may allow for the use of lower, less toxic concentrations of PLAB while achieving a synergistic or additive anti-cancer effect.

  • Targeted Drug Delivery: Encapsulating PLAB in a nanocarrier system can help to selectively deliver the drug to tumor tissues, thereby reducing systemic exposure and toxicity to normal cells.[5][6][7][8][9] Examples of such systems include liposomes, nanoparticles, and microparticles.

  • Prodrug Approach: A prodrug strategy involves chemically modifying PLAB to an inactive form that is selectively activated at the tumor site by specific enzymes or the tumor microenvironment.[10]

Troubleshooting Guide: High Cytotoxicity in Normal Cells

If you are encountering unexpectedly high levels of cytotoxicity in your normal cell lines during your experiments with Pseudolaric acid B (PLAB), follow these troubleshooting steps:

Issue Possible Cause Recommended Action
High cytotoxicity at all tested concentrations The concentration range is too high for the specific normal cell line.Perform a dose-response curve with a wider and lower range of concentrations to determine the IC50 value accurately.
The normal cell line is particularly sensitive to PLAB.Consider using a different, more resistant normal cell line as a control if appropriate for your experimental goals.
Inconsistent cytotoxicity results Issues with compound stability or solubility.Ensure proper storage and handling of the PLAB stock solution. Prepare fresh dilutions for each experiment. Verify the solubility of PLAB in your cell culture medium.
Cell culture variability.Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition.
Cytotoxicity observed in vehicle control Toxicity of the solvent (e.g., DMSO).Lower the final concentration of the solvent in the cell culture medium to a non-toxic level (typically <0.5%). Run a solvent-only control to assess its baseline toxicity.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Cells of interest (cancer and normal)

  • Complete cell culture medium

  • Pseudolaric acid B (PLAB) stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of PLAB in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the PLAB dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve PLAB) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Mix gently by pipetting up and down.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Visualizing Mechanisms and Workflows

Pseudolaric Acid B (PLAB) Mechanism of Action PLAB Pseudolaric Acid B p53 p53 Up-regulation PLAB->p53 Bcl2 Bcl-2 Down-regulation PLAB->Bcl2 G2M_Arrest G2/M Phase Arrest PLAB->G2M_Arrest Caspase3 Caspase-3 Activation p53->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death G2M_Arrest->Cell_Death

Caption: Mechanism of Pseudolaric Acid B-induced cell death.

Workflow for Reducing Off-Target Cytotoxicity Start High Cytotoxicity in Normal Cells Observed Dose_Optimization Dose-Response Optimization Start->Dose_Optimization Combination_Therapy Combination Therapy Start->Combination_Therapy Drug_Delivery Targeted Drug Delivery (Nanocarriers) Start->Drug_Delivery Prodrug Prodrug Strategy Start->Prodrug Evaluation Evaluate Cytotoxicity and Efficacy Dose_Optimization->Evaluation Combination_Therapy->Evaluation Drug_Delivery->Evaluation Prodrug->Evaluation Successful Reduced Normal Cell Cytotoxicity & Maintained Efficacy Evaluation->Successful Successful Unsuccessful Re-evaluate Strategy Evaluation->Unsuccessful Unsuccessful

Caption: Strategies to mitigate off-target cytotoxicity.

References

Technical Support Center: Pseudolaroside A Dosage Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers using Pseudolaroside A (PSA) for in vitro studies. It offers troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key data to facilitate effective experimental design and interpretation.

A Note on Terminology : The vast majority of scientific literature attributes the primary anti-cancer and biological activities of Pseudolarix kaempferi extracts to Pseudolaric Acid B (PAB) . While the user query specified "this compound," the detailed mechanistic data, IC50 values, and protocols available focus almost exclusively on PAB. This guide will proceed by summarizing the data for PAB, which is widely recognized as the principal bioactive compound.

Frequently Asked Questions (FAQs)

Q1: What is Pseudolaric Acid B (PAB) and what is its primary mechanism of action?

A1: Pseudolaric Acid B (PAB) is a bioactive diterpene acid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi.[1][2] Its primary anti-cancer mechanism involves the disruption of cellular microtubules, leading to cell cycle arrest at the G2/M phase, which subsequently induces apoptosis (programmed cell death).[1][2][3] PAB can also induce autophagy and inhibit key cell survival signaling pathways.[1][4]

Q2: How should I prepare a stock solution of PAB?

A2: PAB is a white to off-white powder that is poorly soluble in water but soluble in organic solvents.[5]

  • Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing PAB stock solutions.[4][6][7] Ethanol and methanol (B129727) are also viable options.[5][8]

  • Stock Concentration: High-concentration stock solutions, for example, 50 mg/mL or higher, can be prepared in DMSO.[4][7] Some protocols use a 100 mM stock solution prepared in a PBS buffer containing 10% DMSO.[6]

  • Preparation: To ensure complete dissolution, ultrasonic treatment may be required.[4]

  • Final DMSO Concentration: When diluting the stock solution into your cell culture medium, ensure the final concentration of DMSO is non-toxic to your cells, typically ≤0.1%.[6] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

Q3: How should I store PAB powder and stock solutions?

A3:

  • Powder: Store the solid PAB at -20°C for long-term stability.

  • Stock Solutions: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[7] It is also recommended to protect the solutions from light.[4]

Q4: Why do I see different IC50 values for the same cell line in different publications?

A4: Variations in IC50 values are common and can be attributed to several factors:

  • Experimental Conditions: Differences in cell density, culture media composition, serum percentage, and incubation time can all influence the apparent IC50 value.[9][10]

  • Assay Method: Different viability assays (e.g., MTT, XTT, CellTiter-Glo) measure different aspects of cell health and can yield different IC50 values.[11]

  • Cell Line Specifics: Even within the same cell line (e.g., HeLa), there can be genetic drift and phenotypic changes between labs, leading to different sensitivities.[11]

  • Compound Purity: The purity of the PAB used can vary between suppliers.[9]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect at expected concentrations. 1. Compound Degradation: PAB solution may have degraded due to improper storage or repeated freeze-thaw cycles. 2. Inaccurate Concentration: Error in calculating dilutions or weighing the initial compound. 3. Cell Resistance: The selected cell line may be inherently resistant to PAB's mechanism of action. 4. Insufficient Incubation Time: The duration of treatment may be too short to induce a measurable effect.1. Prepare a fresh stock solution from powder. Ensure proper storage (-80°C, protected from light). Prepare working dilutions fresh for each experiment. 2. Double-check all calculations and ensure the balance is properly calibrated. 3. Verify the IC50 of your cell line with a small dose-response experiment. If possible, include a positive control cell line known to be sensitive to PAB. 4. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration.[2]
Excessive cell death, even at low concentrations. 1. High Sensitivity: Your cell line is highly sensitive to PAB. 2. Solvent Toxicity: The final DMSO concentration in the culture medium is too high. 3. Initial Seeding Density Too Low: Cells may be sparse and more susceptible to stress.1. Lower the concentration range in your dose-response experiment. Start with nanomolar concentrations and increase incrementally. 2. Ensure the final DMSO concentration is ≤0.1%. Run a vehicle control with only DMSO to confirm it is not the source of toxicity. 3. Optimize the cell seeding density. Ensure cells form a healthy monolayer before adding the compound.
High variability between replicate wells. 1. Uneven Cell Seeding: Inconsistent number of cells plated in each well. 2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered compound concentrations. 3. Incomplete Compound Dissolution: PAB may not be fully dissolved in the media, leading to inconsistent concentrations.1. Ensure the cell suspension is homogenous before and during plating. Mix gently between pipetting. 2. Avoid using the outermost wells of the plate for data collection. Fill them with sterile PBS or media to create a humidity barrier. 3. After diluting the DMSO stock into media, vortex or pipette vigorously to ensure complete mixing before adding to cells.

Data Presentation: Effective Concentrations of PAB

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for PAB vary depending on the cell line and the duration of the treatment.

Cell LineCancer TypeIncubation TimeIC50 (µM)Reference
DU145Prostate Cancer48 h0.89 ± 0.18[4]
VariousMultiple TypesNot Specified0.17 - 5.20[3]
MDA-MB-231Breast Cancer24 h19.3[2]
MDA-MB-231Breast Cancer48 h8.3[2]
MDA-MB-231Breast Cancer72 h5.76[2]
HKC (Normal)Kidney EpithelialNot Specified5.77[3]

Note: The higher IC50 value for the normal HKC cell line compared to many cancer cell lines suggests some level of cancer-selective cytotoxicity.[3]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol provides a general framework for determining the IC50 of PAB using an MTT assay.

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a series of PAB dilutions in complete culture medium from your DMSO stock. For example, create a 2X serial dilution series ranging from 40 µM to 0.15 µM. Also, prepare a vehicle control (media with 0.1% DMSO) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the PAB dilutions and controls to the appropriate wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve to determine the IC50 value.

Western Blot for Apoptosis Markers (Bcl-2 and Caspase-3)

This protocol outlines the detection of protein expression changes following PAB treatment.

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with PAB at various concentrations (e.g., 0, 2, 4, 8 µM) for 24-48 hours.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. PAB treatment is expected to show a down-regulation of Bcl-2 and an up-regulation of cleaved Caspase-3.[3]

Visualizations

PAB_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_mito Mitochondrion PAB Pseudolaric Acid B (PAB) PI3K PI3K PAB->PI3K Inhibits Bcl2 Bcl-2 PAB->Bcl2 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Bcl2 Promotes Bax Bax Bcl2->Bax Inhibits CytoC Cytochrome c (release) Bax->CytoC Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: PAB-induced apoptosis via PI3K/AKT inhibition and the mitochondrial pathway.[2][6]

Dosage_Optimization_Workflow start Start: Prepare PAB Stock (e.g., 50mM in DMSO) range_finding Step 1: Broad Range Dose-Response Assay (e.g., 0.1 µM to 100 µM) start->range_finding incubation Step 2: Time-Course Experiment (24h, 48h, 72h) using approx. IC50 range_finding->incubation Determine approx. IC50 narrow_range Step 3: Narrow Range Dose-Response Assay (around estimated IC50) incubation->narrow_range Determine optimal time confirm Step 4: Confirm IC50 and Select Doses (e.g., 0.5x, 1x, 2x IC50) narrow_range->confirm mechanistic Step 5: Proceed to Mechanistic Studies (Western Blot, Flow Cytometry, etc.) confirm->mechanistic

Caption: Experimental workflow for optimizing PAB dosage in a new cell line.

Caption: A logical flow diagram for troubleshooting unexpected experimental results.

References

Technical Support Center: Method Development for Resolving Pseudolaroside A Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical support guide is intended to provide a comprehensive resource for the development of analytical methods aimed at resolving isomers of Pseudolaroside A. However, a significant challenge has been identified during the compilation of this guide: the definitive chemical structure of this compound is not consistently defined in the available scientific literature.

Initial searches have yielded conflicting information regarding the class of compound to which this compound belongs. Some sources describe it as a benzylisoquinoline glycoside, while others refer to related compounds from the same plant source (Pseudolarix kaempferi), such as Pseudolaric Acids A and B, which are diterpenoids. Furthermore, a structure for "Pseudolaroside B," a phenolic glycoside, has been found, but a confirmed structure for this compound remains elusive.

The successful separation of isomers is fundamentally dependent on the specific molecular structure of the target compound. The type of isomerism present (e.g., enantiomers, diastereomers, anomers, constitutional isomers) dictates the most appropriate analytical strategy. Without a confirmed structure for this compound, it is not possible to provide a detailed and targeted troubleshooting guide for the resolution of its specific isomers.

Therefore, this document will provide a generalized framework and troubleshooting guide for the separation of natural product isomers, with a focus on glycosides and diterpenoids, the two classes of compounds associated with the term "Pseudolaroside." Researchers are strongly advised to first confirm the exact structure of their "this compound" sample through spectroscopic methods (NMR, MS) before attempting to apply the methodologies described herein.

Section 1: General Principles of Isomer Resolution in Chromatography

The resolution of isomers in chromatography is governed by the differences in their physicochemical properties and their differential interactions with the stationary and mobile phases. For stereoisomers, which have identical physical properties in an achiral environment, chiral recognition is necessary for separation.

Key Concepts:

  • Selectivity (α): The ability of the chromatographic system to differentiate between two analytes. This is the most critical factor for isomer separation.

  • Efficiency (N): A measure of the column's ability to produce narrow peaks. Higher efficiency leads to better resolution.

  • Retention Factor (k'): A measure of the analyte's retention on the column. Optimal retention is necessary to achieve good resolution.

Section 2: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges encountered during the separation of natural product isomers.

Q1: We are observing poor or no separation of what we believe to be this compound isomers using a standard C18 column. What should be our first step?

A1: Standard C18 columns often lack the specific selectivity required for isomer separation. Your first step should be to modify the mobile phase to enhance selectivity.

  • Change the Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can significantly alter the selectivity for polar compounds like glycosides.

  • Introduce an Additive: Adding a small percentage (0.05-0.1%) of an acid (e.g., formic acid, acetic acid, or trifluoroacetic acid) to the mobile phase can improve peak shape and selectivity by suppressing the ionization of acidic or basic functional groups.

  • Adjust pH: For compounds with ionizable groups, adjusting the mobile phase pH can dramatically impact retention and selectivity.

If mobile phase optimization is insufficient, a change in stationary phase is the next logical step.

Q2: What type of HPLC column is recommended for separating glycoside isomers?

A2: For glycoside isomers, especially diastereomers or anomers, columns that offer different interaction mechanisms than standard C18 are often more effective.

  • Chiral Stationary Phases (CSPs): If you suspect enantiomers are present, a CSP is essential. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for natural products.

  • Phenyl-Hexyl or Biphenyl Columns: These columns provide π-π interactions, which can be beneficial for separating isomers containing aromatic rings.

  • Embedded Polar Group (EPG) Columns: These columns have polar groups embedded in the alkyl chains, which can alter selectivity for polar analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of highly polar compounds like glycosides.

Q3: Our peaks are broad and tailing, which is affecting our resolution. What are the likely causes and solutions?

A3: Peak tailing is a common issue and can be caused by several factors.

Potential Cause Troubleshooting Steps
Secondary Interactions Add a competing agent to the mobile phase (e.g., 0.1% formic acid to suppress silanol (B1196071) interactions; a small amount of a basic modifier like triethylamine (B128534) for basic compounds). Use a highly end-capped, high-purity silica (B1680970) column.
Column Overload Reduce the injection volume or the concentration of the sample.
Mismatched Injection Solvent Dissolve the sample in the initial mobile phase or a weaker solvent.
Column Contamination Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Q4: We are struggling to separate suspected diterpenoid isomers. What strategies should we consider?

A4: Diterpenoids are often less polar than glycosides. Reversed-phase chromatography is still a common approach, but normal-phase chromatography can also be effective.

  • Reversed-Phase: Optimize the mobile phase (acetonitrile/water or methanol/water gradients). Consider columns with different selectivities, such as C30 or those designed for shape selectivity.

  • Normal-Phase: This can be very effective for separating non-polar isomers. Use a non-polar mobile phase (e.g., hexane/ethyl acetate (B1210297) or hexane/isopropanol) and a polar stationary phase (e.g., silica or diol).

  • Supercritical Fluid Chromatography (SFC): SFC with a chiral stationary phase is a powerful technique for separating non-polar to moderately polar stereoisomers and is often faster than HPLC.

Section 3: Experimental Protocols (General Framework)

The following are generalized starting protocols. These must be optimized based on the actual structure of the compound being analyzed.

Protocol 1: Initial Screening for Glycoside Isomer Separation (Reversed-Phase)
  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Column: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at an appropriate wavelength for the chromophore in the molecule.

  • Injection Volume: 5-10 µL

Optimization Workflow:

workflow start Initial Screening (C18, ACN/H2O) poor_resolution Poor or No Resolution start->poor_resolution optimize_mp Optimize Mobile Phase (Change organic modifier, add acid, adjust pH) poor_resolution->optimize_mp Yes change_column Change Stationary Phase (Chiral, Phenyl, HILIC) poor_resolution->change_column No Improvement optimize_mp->poor_resolution good_resolution Good Resolution optimize_mp->good_resolution Improved change_column->poor_resolution change_column->good_resolution Improved optimize_gradient Optimize Gradient (Shallower gradient, isocratic hold) good_resolution->optimize_gradient

Caption: Workflow for optimizing reversed-phase separation of isomers.

Protocol 2: Chiral Separation Screening
  • HPLC System: As above.

  • Column: Polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase (Normal Phase): Hexane/Isopropanol (90:10) with 0.1% Trifluoroacetic Acid (for acidic or basic modifiers if needed).

  • Mobile Phase (Reversed Phase): Acetonitrile/Water or Methanol/Water.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at an appropriate wavelength.

Logical Relationship for Chiral Method Development:

chiral_dev start Select Chiral Stationary Phase (CSP) select_mode Select Mode (Normal, Reversed, or Polar Organic) start->select_mode screen_solvents Screen Mobile Phases select_mode->screen_solvents optimize_conditions Optimize (Flow rate, temperature, additives) screen_solvents->optimize_conditions Partial Separation no_separation No Separation screen_solvents->no_separation separation Achieve Separation optimize_conditions->separation no_separation->start Try different CSP no_separation->select_mode Try different mode

Caption: Logical steps for developing a chiral separation method.

Section 4: Data Presentation

Once a separation method is developed, it is crucial to present the data clearly.

Table 1: Example Data Summary for Method Comparison

Method ParameterMethod AMethod BMethod C
Column C18 (250x4.6mm, 5µm)Chiralpak IA (250x4.6mm, 5µm)Phenyl-Hexyl (150x4.6mm, 3µm)
Mobile Phase A: 0.1% HCOOH in H₂OB: 0.1% HCOOH in ACNHexane/IPA (90:10)A: H₂OB: MeOH
Gradient/Isocratic Gradient: 10-90% BIsocraticGradient: 20-80% B
Flow Rate (mL/min) 1.00.81.2
Temperature (°C) 302535
Retention Time 1 (min) 15.212.118.5
Retention Time 2 (min) 15.814.318.9
Resolution (Rs) 1.22.50.8

Conclusion and Recommendation

The resolution of this compound isomers is a challenging analytical task that is currently hampered by the lack of a definitive chemical structure for the parent compound. We strongly recommend that researchers first perform structural elucidation of their isolated "this compound" using techniques such as 1D and 2D NMR spectroscopy and high-resolution mass spectrometry. Once the structure and the nature of the isomerism are understood, the general guidelines and troubleshooting steps provided in this document can be applied to develop a specific and robust separation method.

Troubleshooting poor peak shape in Pseudolaroside A chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Pseudolaroside A, a diterpenoid glycoside. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems related to poor peak shape in HPLC and UHPLC analyses.

Troubleshooting Guide: Poor Peak Shape

Poor peak shape, including tailing, fronting, and splitting, can compromise the accuracy and precision of quantification and reduce resolution between adjacent peaks.[1] This guide provides a systematic approach to identifying and resolving these common issues.

Question: My this compound peak is tailing. What are the potential causes and how can I fix it?

Answer:

Peak tailing is the most common peak shape problem and can arise from several factors.[2] Here’s a step-by-step guide to troubleshoot this issue:

1. Assess Secondary Interactions with the Stationary Phase:

  • Problem: this compound, likely having acidic properties similar to Pseudolaric Acid A, can interact with active silanol (B1196071) groups on the silica-based stationary phase, leading to tailing.[3][4]

  • Solution:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or phosphoric acid) can suppress the ionization of both the acidic analyte and residual silanols, thus minimizing secondary interactions.[5][6]

    • Use an End-Capped Column: Employ a column that has been "end-capped" to reduce the number of free silanol groups.[5]

    • Increase Buffer Concentration: If using a buffer, increasing its concentration can sometimes help mask the effects of silanol interactions.[1]

2. Check for Column Overload:

  • Problem: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[2]

  • Solution: Reduce the sample concentration or injection volume. If the peak shape improves, column overload was the likely cause.

3. Evaluate Sample Solvent and Mobile Phase Mismatch:

  • Problem: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[2]

  • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

4. Inspect for Column Contamination or Voids:

  • Problem: Accumulation of particulate matter on the column inlet frit or the formation of a void at the head of the column can distort the peak shape.[1][2]

  • Solution:

    • Use a Guard Column: A guard column protects the analytical column from contaminants.[7]

    • Filter Samples: Ensure all samples are filtered through a 0.22 µm or 0.45 µm filter before injection.

    • Backflush the Column: Reversing the column and flushing it with a strong solvent may dislodge particulates from the inlet frit.[1]

Question: I am observing peak fronting for this compound. What could be the cause?

Answer:

Peak fronting is less common than tailing but can also indicate significant issues.

  • Problem: The most common causes of peak fronting are high sample concentration (column overload) and a collapsed column bed.[5]

  • Solution:

    • Dilute the Sample: As with peak tailing, the first step is to dilute the sample and reinject to see if the peak shape improves.

    • Replace the Column: If dilution does not resolve the issue, the column packing may be compromised. A collapsed bed at the column inlet can cause this distortion. Replacing the column is often the only solution.[5]

    • Check for Temperature Gradients: In some high-flow rate scenarios, a temperature gradient across the column can contribute to peak fronting. Preheating the sample may help.[5]

Question: Why is my this compound peak splitting or showing shoulders?

Answer:

Split or shoulder peaks can be caused by several factors, from sample preparation to column issues.

  • Problem:

    • Co-eluting Impurity: The shoulder may be another compound that is not fully resolved from this compound.

    • Column Contamination: A partially blocked column frit can distort the sample band, leading to a split peak.[2]

    • Sample Solvent Effect: Injecting a large volume of a sample solvent that is much stronger than the mobile phase.[2]

    • Column Void: A void at the head of the column can cause the sample band to split.

  • Solution:

    • Optimize Mobile Phase: Adjust the gradient or mobile phase composition to improve resolution.

    • Clean/Replace Column: Backflush the column or replace it if a blockage or void is suspected.[1][2] Using a guard column can prevent this.[7]

    • Prepare Sample in Mobile Phase: Dissolve the sample in the initial mobile phase to minimize solvent effects.

Experimental Protocols

A typical starting point for the analysis of a diterpenoid glycoside like this compound on a reversed-phase column is outlined below.

Sample Preparation:

  • Accurately weigh a suitable amount of the dried plant material or extract.

  • Extract the sample with an appropriate solvent (e.g., methanol (B129727) or ethanol) using sonication or reflux.

  • Centrifuge the extract to pelletize solid matter.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • If necessary, dilute the sample with the initial mobile phase.

HPLC-UV Method:

ParameterRecommended Condition
Column C18, 2.5-5 µm, 4.6 x 150 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (or as determined by UV scan)
Injection Volume 5-10 µL

Data Summary

The following table summarizes common chromatographic parameters that can be adjusted to troubleshoot poor peak shape for this compound.

ParameterIssue: Peak TailingIssue: Peak FrontingIssue: Split Peaks
Mobile Phase pH Decrease pH (add acid)Generally less effectiveAdjust for better resolution
Sample Concentration DecreaseDecreaseDecrease
Injection Volume DecreaseDecreaseDecrease
Column Temperature IncreaseCheck for consistencyAdjust for better resolution
Flow Rate DecreaseCheck for consistencyOptimize for resolution
Guard Column RecommendedRecommendedRecommended

Visualizations

TroubleshootingWorkflow start Poor Peak Shape Observed check_all_peaks Affects all peaks? start->check_all_peaks hardware_issue Hardware Issue (e.g., blocked frit, void, leak) check_all_peaks->hardware_issue Yes chemical_issue Chemical/Method Issue check_all_peaks->chemical_issue No all_peaks_yes Yes hardware_solution Action: - Backflush/replace column - Check connections - Use guard column hardware_issue->hardware_solution all_peaks_no No check_overload Is it overload? chemical_issue->check_overload overload_solution Action: - Reduce sample concentration - Reduce injection volume check_overload->overload_solution Yes check_solvent Sample solvent mismatch? check_overload->check_solvent No overload_yes Yes overload_no No solvent_solution Action: - Dissolve sample in  initial mobile phase check_solvent->solvent_solution Yes secondary_interactions Secondary Interactions (e.g., silanol activity) check_solvent->secondary_interactions No solvent_yes Yes solvent_no No secondary_solution Action: - Adjust mobile phase pH - Use end-capped column - Change mobile phase modifier secondary_interactions->secondary_solution

Caption: Troubleshooting workflow for poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the best type of column to use for this compound analysis?

A1: A C18 column is a good starting point for reversed-phase chromatography of diterpenoid glycosides.[6] For compounds with acidic functional groups, a column with high-purity silica (B1680970) and effective end-capping is recommended to minimize peak tailing.

Q2: How does temperature affect the peak shape of this compound?

A2: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times. However, excessively high temperatures can degrade the analyte or the column's stationary phase. A good starting temperature is typically between 25-40°C.

Q3: Can the mobile phase modifier affect my results?

A3: Yes, significantly. For acidic compounds like Pseudolaric Acid A, adding an acid like formic, acetic, or phosphoric acid to the mobile phase is crucial for obtaining good peak shapes.[3][4][5][6] It suppresses the ionization of the analyte, leading to more consistent retention and symmetrical peaks.

Q4: My baseline is noisy. Could this be related to my peak shape problems?

A4: A noisy baseline can make it difficult to accurately assess peak shape and can interfere with integration. Common causes of a noisy baseline include detector issues, impure solvents, or a contaminated column. It's important to troubleshoot the baseline noise to ensure you can properly evaluate the peak shape.

Q5: I am using a UV detector. What is the optimal wavelength for detecting this compound?

A5: Many diterpenoid glycosides lack a strong chromophore, making detection challenging. A low wavelength, such as 210 nm, is often used.[8] It is recommended to run a UV-Vis spectrum of a purified standard to determine the wavelength of maximum absorbance for optimal sensitivity. Alternatively, a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can be used.[9]

References

Technical Support Center: Enhancing Pseudolaroside A Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies, troubleshooting guides, and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of Pseudolaroside A and other poorly soluble diterpenoid glycosides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral delivery of this compound?

This compound, a diterpenoid glycoside, likely faces several challenges that limit its oral bioavailability. These include poor aqueous solubility, which restricts its dissolution in gastrointestinal fluids, and potentially low permeability across the intestinal epithelium. Furthermore, it may be susceptible to enzymatic degradation or efflux by transporters like P-glycoprotein (P-gp).

Q2: What are the most promising strategies to improve the bioavailability of poorly soluble glycosides like this compound?

Several formulation strategies have shown promise for enhancing the bioavailability of poorly soluble natural glycosides.[1][2] These can be broadly categorized as:

  • Nanoformulations: Encapsulating the compound in nanocarriers such as liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles can improve solubility, protect against degradation, and enhance absorption.[3][4]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly increase its dissolution rate.[5][6][7][8][9][10]

  • Cyclodextrin Inclusion Complexes: Forming a complex with cyclodextrins can increase the aqueous solubility and stability of the glycoside.

  • Chemical Modification: Creating prodrugs or derivatives with improved physicochemical properties can enhance absorption.[11]

Q3: How do nanoformulations, such as liposomes, improve bioavailability?

Nanoformulations enhance bioavailability through several mechanisms. By encapsulating the drug, they can:

  • Increase the surface area for dissolution.

  • Protect the drug from degradation in the gastrointestinal tract.

  • Facilitate transport across the intestinal mucus and epithelial layers.

  • Potentially bypass efflux transporters.

For instance, liposomes, which are vesicles composed of lipid bilayers, can encapsulate both hydrophilic and hydrophobic compounds, improving their solubility and cellular uptake.[12]

Q4: What should I consider when selecting a carrier for a solid dispersion formulation?

The choice of carrier is critical for the success of a solid dispersion. Key considerations include:

  • Solubility: The carrier should be highly water-soluble to ensure rapid dissolution.

  • Miscibility: The drug and carrier should be miscible in the solid state to form a true solid solution.

  • Stability: The carrier should prevent the drug from crystallizing during storage.

  • Safety: The carrier must be pharmaceutically acceptable and non-toxic. Commonly used carriers include polymers like polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycols (PEGs).

Troubleshooting Guides

Nanoformulation Development
Issue Potential Cause(s) Troubleshooting Steps
Low Encapsulation Efficiency Poor affinity of this compound for the nanocarrier material. Suboptimal processing parameters (e.g., homogenization speed, sonication time). Drug leakage during formulation.1. Screen different types of lipids or polymers to find a more compatible system. 2. Optimize formulation parameters such as the drug-to-carrier ratio. 3. Adjust processing conditions; for example, in liposome (B1194612) preparation, modify the hydration time or temperature.
Particle Aggregation/Instability Inadequate surface charge or steric stabilization. High concentration of particles. Improper storage conditions.1. Incorporate a stabilizing agent, such as a surfactant or a PEGylated lipid. 2. Optimize the zeta potential to be sufficiently high (positive or negative) to ensure electrostatic repulsion. 3. Store the nanoformulation at an appropriate temperature and protect it from light.
Inconsistent Particle Size Non-uniform processing conditions. Issues with the homogenization or extrusion equipment.1. Ensure consistent energy input during particle size reduction steps. 2. Calibrate and properly maintain all equipment. 3. Consider using a stepwise size reduction process.
Solid Dispersion Formulation
Issue Potential Cause(s) Troubleshooting Steps
Drug Crystallization During Storage The drug is not fully amorphous or is thermodynamically driven to crystallize. The polymer carrier does not sufficiently inhibit nucleation and crystal growth. Moisture absorption.1. Increase the drug-to-carrier ratio to ensure complete molecular dispersion. 2. Select a polymer with a higher glass transition temperature (Tg) to reduce molecular mobility. 3. Store the solid dispersion in a desiccated environment.
Poor Dissolution Enhancement Incomplete amorphization of the drug. The chosen carrier is not sufficiently water-soluble. The drug and carrier have poor miscibility.1. Confirm the amorphous state of the drug using techniques like XRD or DSC. 2. Switch to a more rapidly dissolving carrier. 3. Conduct miscibility studies to select a more compatible carrier.

Quantitative Data on Bioavailability Enhancement of Natural Glycosides

Disclaimer: The following data is for illustrative purposes and is based on studies of various natural glycosides. Results for this compound may vary.

Compound Formulation Strategy Key Finding Fold Increase in Bioavailability (Approx.)
Ginsenoside Rh2 Co-administration with a P-gp inhibitorP-gp efflux was identified as a major barrier to absorption. Inhibition of P-gp significantly increased plasma concentrations.27-33x
Gliquidone Hydroxypropyl-β-cyclodextrin (HP-β-CD) Inclusion ComplexThe co-lyophilized and co-evaporated systems showed significantly higher dissolution and oral absorption compared to the pure drug.1.5-2x
Bufadienolides (BF) Chemical Derivative (BF211)The derivative exhibited significantly improved solubility (from 10 µg/mL to 2500 µg/mL).(Bioavailability data not specified, but solubility increased ~250x)
Bufadienolides (BF, CBG, RBG) Solid Dispersion with F127The solid dispersion achieved rapid and simultaneous dissolution of the three drugs, with a dissolution rate approximately four times higher than the physical mixture.(Bioavailability data not specified, dissolution rate increased ~4x)

Experimental Protocols

Preparation of a Liposomal Formulation (Thin-Film Hydration Method)
  • Lipid Film Formation: Dissolve this compound and lipids (e.g., phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with defined pore sizes.

  • Purification: Remove any unencapsulated this compound by methods such as dialysis, gel filtration, or ultracentrifugation.

Preparation of a Solid Dispersion (Solvent Evaporation Method)
  • Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., ethanol (B145695) or methanol).

  • Solvent Removal: Evaporate the solvent under vacuum using a rotary evaporator. This leaves a solid mass.

  • Pulverization and Sieving: Pulverize the resulting solid mass using a mortar and pestle and then pass it through a sieve to obtain a uniform particle size.

  • Drying: Dry the powder in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (amorphous or crystalline) using techniques like UV-Vis spectroscopy, XRD, and DSC.

Visualizations

Experimental_Workflow_Liposomes cluster_prep Preparation cluster_process Processing cluster_purify Purification & Analysis A 1. Dissolve Drug & Lipids in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B Evaporate Solvent C 3. Hydrate Film with Aqueous Buffer B->C Add Buffer & Agitate D 4. Form MLVs C->D E 5. Size Reduction (Sonication/Extrusion) D->E Energy Input F 6. Form SUVs/LUVs E->F G 7. Remove Unencapsulated Drug (Dialysis/Centrifugation) F->G Separate Free Drug H 8. Characterize Liposomes (Size, Zeta, EE%) G->H Analyze Product

Caption: Workflow for Liposome Preparation via Thin-Film Hydration.

Experimental_Workflow_Solid_Dispersion A 1. Dissolve Drug & Carrier in Common Solvent B 2. Evaporate Solvent (Rotary Evaporation) A->B C 3. Obtain Solid Mass B->C D 4. Pulverize & Sieve C->D E 5. Dry Powder (Vacuum Oven) D->E F 6. Characterize Solid Dispersion (XRD, DSC, Dissolution) E->F

Caption: Workflow for Solid Dispersion Preparation via Solvent Evaporation.

Bioavailability_Enhancement_Strategies cluster_main Strategies to Increase Bioavailability of this compound cluster_formulation Formulation Approaches cluster_modification Other Approaches cluster_outcomes Desired Outcomes A Poorly Soluble This compound B Nanoformulations A->B C Solid Dispersions A->C D Cyclodextrin Complexes A->D E Chemical Modification (Prodrugs) A->E F Use of Permeation Enhancers A->F G Increased Solubility & Dissolution Rate B->G C->G D->G H Enhanced Permeability & Absorption E->H F->H I Improved Bioavailability G->I H->I

Caption: Key Strategies for Enhancing this compound Bioavailability.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Pseudolaroside A and Pseudolaric Acid B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactive properties of two prominent diterpenoids isolated from Pseudolarix kaempferi, Pseudolaroside A and Pseudolaric Acid B. The following sections present a comprehensive overview of their anticancer, antifungal, and anti-inflammatory activities, supported by available experimental data. Detailed methodologies for the cited experiments are also provided to facilitate reproducibility and further investigation.

Data Presentation: A Quantitative Comparison

The bioactivities of this compound and Pseudolaric Acid B have been evaluated in various in vitro studies. The following tables summarize the key quantitative data to allow for a direct comparison of their potency.

Table 1: Comparative Cytotoxicity (IC₅₀, µg/mL)

Cell LineThis compoundPseudolaric Acid B
A-549 (Human Lung Carcinoma)> 101.6
HCT-8 (Human Colon Adenocarcinoma)> 102.5
P-388 (Murine Leukemia)4.80.42
L-1210 (Murine Leukemia)> 100.54
KB (Human Oral Epidermoid Carcinoma)> 101.3
Data sourced from Pan et al., 1990.

Table 2: Comparative Antifungal Activity (EC₅₀, µg/mL)

Fungal SpeciesThis compoundPseudolaric Acid B
Colletotrichum gloeosporioides1.621.07
Data sourced from a 2014 study on the antifungal activity of compounds from Cortex Pseudolaricis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity Assay: MTT Assay

The cytotoxic activity of this compound and Pseudolaric Acid B against various cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Plating: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of this compound or Pseudolaric Acid B and incubated for 72 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that inhibited cell growth by 50% (IC₅₀) was calculated from the dose-response curves.

Apoptosis Assay: Annexin V-FITC/PI Staining

To determine if the cytotoxic effects were due to apoptosis, an Annexin V-FITC/Propidium Iodide (PI) double staining assay followed by flow cytometry can be performed.

  • Cell Treatment: Cells are treated with the desired concentrations of this compound or Pseudolaric Acid B for a specified time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and PI are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Antifungal Susceptibility Testing: Broth Microdilution Method

The antifungal activity was assessed using a broth microdilution method to determine the effective concentration (EC₅₀).

  • Inoculum Preparation: A suspension of fungal spores is prepared and adjusted to a final concentration of 1 x 10⁵ spores/mL in a suitable broth medium (e.g., Potato Dextrose Broth).

  • Compound Dilution: Serial dilutions of this compound and Pseudolaric Acid B are prepared in a 96-well microplate.

  • Inoculation: The fungal spore suspension is added to each well containing the test compounds.

  • Incubation: The microplates are incubated at 28°C for 48-72 hours.

  • Growth Assessment: Fungal growth is assessed by measuring the optical density at 600 nm.

  • EC₅₀ Calculation: The EC₅₀ value, the concentration that inhibits fungal growth by 50%, is determined from the dose-response data.

Signaling Pathways and Mechanisms of Action

Pseudolaric Acid B

Pseudolaric Acid B has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways, primarily the NF-κB and PPARγ pathways. It inhibits the activation of NF-κB, a crucial regulator of pro-inflammatory gene expression.[1] Additionally, Pseudolaric Acid B can activate PPARγ, which has anti-inflammatory properties.[1]

Pseudolaric_Acid_B_Signaling cluster_inflammation Inflammatory Stimuli (e.g., LPS) cluster_cell Macrophage Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates PAB Pseudolaric Acid B PAB->IKK Inhibits PPARg PPARγ PAB->PPARg Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB p65 p65 IkB->p65 Releases nucleus Nucleus p65->nucleus Translocates to pro_inflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) nucleus->pro_inflammatory Induces PPARg->NFkB Inhibits RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to anti_inflammatory Anti-inflammatory Gene Expression PPRE->anti_inflammatory Promotes

Caption: Pseudolaric Acid B anti-inflammatory signaling pathway.

This compound

Currently, there is a lack of sufficient experimental data to delineate the specific signaling pathways modulated by this compound in the context of inflammation. Further research is required to elucidate its mechanism of action.

Experimental Workflow Overview

The following diagram illustrates a general workflow for the comparative analysis of the bioactivities of this compound and Pseudolaric Acid B.

Experimental_Workflow cluster_compounds Test Compounds cluster_assays Bioactivity Assays cluster_analysis Data Analysis & Interpretation PA This compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) PA->Cytotoxicity Antifungal Antifungal Assay (e.g., Broth Microdilution) PA->Antifungal Anti_inflammatory Anti-inflammatory Assay (e.g., Griess Assay for NO) PA->Anti_inflammatory PAB Pseudolaric Acid B PAB->Cytotoxicity PAB->Antifungal PAB->Anti_inflammatory IC50 IC50 / EC50 Determination Cytotoxicity->IC50 Antifungal->IC50 Anti_inflammatory->IC50 Comparison Comparative Analysis IC50->Comparison Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Mechanism->Comparison

Caption: General experimental workflow for bioactivity comparison.

Conclusion

This comparative guide highlights the current understanding of the bioactivities of this compound and Pseudolaric Acid B. Based on the available data, Pseudolaric Acid B demonstrates more potent cytotoxic and antifungal activities compared to this compound. The anti-inflammatory mechanisms of Pseudolaric Acid B are well-documented, involving the NF-κB and PPARγ signaling pathways. In contrast, the anti-inflammatory properties and mechanistic pathways of this compound remain to be elucidated. This guide serves as a valuable resource for researchers, providing a foundation for future studies aimed at exploring the full therapeutic potential of these natural compounds.

References

Unveiling the Anti-Cancer Mechanism of Pseudolaroside A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mechanism of action of Pseudolaroside A (PAA), a bioactive compound with demonstrated anti-cancer properties. We delve into the experimental validation of its signaling pathways and compare its performance with related compounds, offering a valuable resource for researchers in oncology and drug discovery.

Section 1: Mechanism of Action of this compound

Recent studies have identified this compound as a novel inhibitor of Heat Shock Protein 90 (Hsp90).[1] This inhibition is a key event in its anti-cancer activity, leading to the disruption of cellular processes vital for tumor cell survival and proliferation. The downstream effects of Hsp90 inhibition by PAA include:

  • Cell Cycle Arrest: PAA induces cell cycle arrest at the G2/M phase, preventing cancer cells from proceeding through mitosis.[1]

  • Apoptosis Induction: The compound promotes programmed cell death (apoptosis) through the activation of the caspase-8/caspase-3 signaling pathway.[1]

These mechanisms collectively contribute to the potent anti-proliferative and anti-cancer activities of this compound.[1]

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling cascade initiated by this compound.

PseudolarosideA_Pathway PAA This compound Hsp90 Hsp90 PAA->Hsp90 Inhibition Casp8 Caspase-8 PAA->Casp8 Activation ClientProteins Hsp90 Client Proteins (e.g., Akt, Cdk4) Hsp90->ClientProteins Chaperoning Degradation Protein Degradation Hsp90->Degradation G2M G2/M Phase Arrest ClientProteins->G2M Casp3 Caspase-3 Casp8->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway of this compound.

Section 2: Comparative Analysis with Other Diterpenoids

To better understand the unique properties of this compound, we compare it with Pseudolaric acid B (PAB), another major bioactive diterpenoid isolated from Pseudolarix kaempferi. While both exhibit anti-cancer effects, their primary molecular targets and mechanisms of action show key differences.

Performance Data

The following table summarizes the cytotoxic activities of PAB against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Pseudolaric acid BHeLa (Cervical Cancer)0.17 - 5.20[2]
Pseudolaric acid BHepG2 (Liver Cancer)1.58[3]
Pseudolaric acid BSK-Hep-1 (Liver Cancer)1.90[3]
Pseudolaric acid BHuh-7 (Liver Cancer)2.06[3]
Pseudolaric acid BHKC (Normal Kidney)5.77[2]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Mechanism of Action Comparison
FeatureThis compound (PAA)Pseudolaric acid B (PAB)
Primary Target Hsp90Tubulin
Cell Cycle Effect G2/M ArrestG2/M Arrest
Apoptosis Induction Caspase-8/Caspase-3 PathwayUp-regulation of p53, Down-regulation of Bcl-2, Activation of Caspase-3
Other Effects -Inhibition of STAT3, ERK1/2, Akt, and GSK-3β/β-catenin signaling

Section 3: Experimental Validation Protocols

The validation of this compound's mechanism of action relies on a series of well-established experimental protocols. Below are the methodologies for key experiments.

Experimental Workflow: Target Validation

The following diagram outlines a typical workflow for validating the molecular target of a compound like this compound.

Target_Validation_Workflow cluster_in_vitro In Vitro / In Silico cluster_in_cellulo In Cellulo cluster_validation Validation Probe Design & Synthesize Photoaffinity Probe Labeling Photoaffinity Labeling in HeLa Cells Probe->Labeling Biophysical Biophysical Assays (e.g., NMR) Confirmation Confirmation of PAA-Hsp90 Interaction Biophysical->Confirmation Docking Molecular Docking Docking->Confirmation WesternBlot Western Blotting Labeling->WesternBlot WesternBlot->Confirmation

Caption: Workflow for Hsp90 target validation of PAA.

Cell Proliferation Assay (MTT Assay)
  • Objective: To determine the cytotoxic effect of the compound on cancer cells.

  • Protocol:

    • Seed cancer cells (e.g., HeLa, HepG2) in 96-well plates and culture overnight.

    • Treat the cells with various concentrations of the test compound for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the supernatant and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

    • Calculate the cell viability and the IC50 value.[2]

Cell Cycle Analysis (Flow Cytometry)
  • Objective: To analyze the distribution of cells in different phases of the cell cycle.

  • Protocol:

    • Treat cells with the test compound for a specified time.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Treat the cells with RNase A and stain with propidium (B1200493) iodide (PI).

    • Analyze the DNA content of the cells using a flow cytometer.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases. The appearance of a "sub-G1 peak" is indicative of apoptosis.[2]

Apoptosis Analysis
  • Morphological Observation:

    • Protocol: Treat cells with the compound, stain with a fluorescent dye (e.g., Hoechst 33342), and observe under a fluorescence microscope for characteristic apoptotic features like cell shrinkage, chromatin condensation, and formation of apoptotic bodies.[2]

  • DNA Fragmentation Assay (DNA Ladder):

    • Protocol: Extract genomic DNA from treated and untreated cells. Perform agarose (B213101) gel electrophoresis. The appearance of a "ladder" pattern of DNA fragments is a hallmark of apoptosis.[4]

Western Blotting
  • Objective: To detect changes in the expression levels of specific proteins involved in the signaling pathway.

  • Protocol:

    • Lyse treated and untreated cells to extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against the target proteins (e.g., Caspase-3, Bcl-2, p53).[2]

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescence detection system.

Photoaffinity Labeling
  • Objective: To confirm the direct interaction between a compound and its target protein in a cellular context.

  • Protocol:

    • Design and synthesize a photoaffinity probe of the compound (e.g., PAA-probe).

    • Incubate the probe with live cells (e.g., HeLa cells).

    • Expose the cells to UV light to induce covalent cross-linking between the probe and its target protein.

    • Lyse the cells and identify the labeled protein, often through techniques like Western blotting with an antibody against the suspected target (e.g., Hsp90).[1]

This guide provides a foundational understanding of the validation of this compound's mechanism of action. Further research and comparative studies with a broader range of anti-cancer agents will continue to elucidate its therapeutic potential.

References

Comparative analysis of Pseudolaroside A from different geographical sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pseudolaroside A, a diterpenoid isolated from the golden larch (Pseudolarix amabilis), has garnered interest for its potential therapeutic properties. This guide provides a comparative analysis of this compound from different geographical sources, drawing upon available phytochemical and biological activity data. While direct comparative studies on this compound based on geographical origin are currently limited in published literature, this document synthesizes existing data on the chemical composition and bioactivity of compounds from Pseudolarix amabilis collected from various regions. This information can serve as a valuable resource for researchers investigating the impact of geographical variation on the yield, purity, and efficacy of this promising natural product.

Data Presentation: Phytochemical Composition

Geographical SourceKey Compounds Identified in Pseudolarix amabilisReference
Jiujiang, Jiangxi Province, China Pseudolactone A–D (new 3,4-secocycloartane triterpenoids)
Anhui Province, China Analysis of floral composition and species diversity of the Pseudolarix amabilis community was conducted, providing ecological context rather than specific chemical composition data.[1]
General (China) Pseudolaric acid A, ethyl pseudolaric acid B, pseudolaric acid B, pseudolaric acid B-O-β-d-glucoside, piperonylic acid, propionic acid, 3-hydroxy-4-methoxybenzoic acid, and 4-(3-formyl-5-methoxyphenyl) butanoic acid have been isolated from the root bark (Cortex Pseudolaricis).[2][2][3]
General (China) Seventeen abietane (B96969) diterpenoids, including the new compound pseudoamaol A, were isolated from the seeds.[4]

Biological Activity

The biological activities of extracts and isolated compounds from Pseudolarix amabilis have been investigated, revealing a range of potentially therapeutic effects.

Biological ActivityCompound(s)/ExtractKey FindingsReference(s)
Antifungal Pseudolaric acid A and BShowed strong inhibition against the mycelial growth of Colletotrichum gloeosporioides, with EC50 values of 1.62 µg/mL and 1.07 µg/mL, respectively.[2][2][3]
Anti-inflammatory Pseudolarix amabilis Rehd. extractSignificantly inhibited hyaluronidase (B3051955) activity and histamine (B1213489) release.[5][5]
Antitumor Abietane diterpenoids (compounds 8 and 17)Showed potential cytotoxic activity against K562 cells with IC50 values of 26.77 and 37.35 µmol·L-1, respectively.[4]
Apoptosis Induction (in cancer cells) Pseudolaric acid BInduces apoptosis in triple-negative breast cancer cells via the mitochondrial and PI3K/AKT/mTOR pathways.[6] It also induces apoptosis in hormone-refractory prostate cancer cells through ROS generation and Bcl-2 degradation.[4][4][6]

Experimental Protocols

General Extraction and Isolation of Diterpenoids from Pseudolarix amabilis

The following is a generalized workflow for the extraction and isolation of diterpenoids, including this compound and pseudolaric acids, from the root bark or other parts of Pseudolarix amabilis, based on methodologies reported in the literature.[2][3]

cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis A Air-dried and powdered plant material (e.g., root bark) B Extraction with 95% Ethanol (e.g., 3 times at room temperature) A->B C Concentration of the extract (under reduced pressure) B->C D Suspension in H2O and partitioning with different solvents (e.g., petroleum ether, EtOAc, n-BuOH) C->D E Collection of different fractions D->E F Column Chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) E->F G Preparative HPLC F->G H Crystallization G->H I Isolated Compounds (e.g., this compound) H->I J Spectroscopic Analysis (NMR, MS) I->J

Figure 1. General workflow for the extraction and analysis of compounds from Pseudolarix amabilis.

Analytical Methods for Characterization
  • High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of compounds. A typical method would involve a C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water.

  • Mass Spectrometry (MS): Coupled with HPLC (HPLC-MS) for the determination of molecular weights and elemental compositions of the isolated compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for the structural elucidation of the compounds.

Signaling Pathway Analysis

While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on the structurally related compound, pseudolaric acid B, provide valuable insights. Pseudolaric acid B has been shown to induce apoptosis in cancer cells by targeting the PI3K/AKT/mTOR signaling pathway.[6] This pathway is a critical regulator of cell survival, proliferation, and growth.

PAB Pseudolaric Acid B (Potential action of this compound) PI3K PI3K PAB->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Figure 2. The PI3K/AKT/mTOR signaling pathway, a potential target for compounds from Pseudolarix amabilis.

Note: The diagram illustrates the inhibitory effect of Pseudolaric Acid B on the PI3K/AKT/mTOR pathway, leading to the promotion of apoptosis. It is hypothesized that this compound may act through a similar mechanism, but this requires further experimental validation.

Conclusion

The therapeutic potential of this compound and other constituents of Pseudolarix amabilis is significant, with demonstrated antifungal, anti-inflammatory, and antitumor activities. However, a comprehensive understanding of how geographical origin influences the chemical profile and biological efficacy of these compounds is still lacking. The data presented in this guide, while not a direct geographical comparison, provides a foundation for future research in this area. Further studies involving the collection and analysis of Pseudolarix amabilis from diverse geographical locations are crucial for the standardization and development of novel therapeutics derived from this valuable medicinal plant. Such research will enable a more complete understanding of the relationship between the plant's environment and its phytochemical composition, ultimately facilitating the selection of optimal sources for obtaining high-yield, high-purity this compound for clinical applications.

References

Comparative Cytotoxicity of Pseudolaroside A: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of Pseudolaroside A and its closely related compounds, Pseudolaric acid A and B, on cancer cells versus normal cells. Due to the limited availability of specific experimental data for this compound in the public domain, this guide synthesizes available information on its related compounds to provide insights into its potential therapeutic index and mechanism of action. The data presented herein is intended to support further research and drug development efforts.

Executive Summary

Pseudolaric acids, diterpenoids isolated from the bark of Pseudolarix kaempferi, have demonstrated significant anti-cancer properties. While direct comparative cytotoxicity data for this compound is scarce, studies on Pseudolaric acid A (PAA) and Pseudolaric acid B (PLAB) indicate a degree of selective cytotoxicity towards cancer cells. PAA has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting Hsp90 and activating the caspase cascade. PLAB exhibits potent cytotoxicity against a range of cancer cell lines with a higher IC50 value observed in a normal human kidney cell line, suggesting a favorable therapeutic window. The primary mechanism of PLAB-induced cell death involves the mitochondrial apoptosis pathway and inhibition of the PI3K/Akt/mTOR signaling pathway. Further investigation into the specific comparative cytotoxicity of this compound is warranted to fully elucidate its therapeutic potential.

Data Presentation: Quantifying Selective Cytotoxicity

A critical aspect of anticancer drug development is the determination of its therapeutic index, often initially assessed by comparing the cytotoxicity in cancer cells to that in normal cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, provides a measure of the drug's cancer-specific toxicity. A higher SI value indicates greater selectivity for cancer cells.

Cell LineCell TypeOriginIC50 (µM)Selectivity Index (SI)Reference
Cancer Cell Lines
Various Tumor CellsCancerHuman0.17 - 5.20-[1]
DU145Prostate CancerHuman0.89 ± 0.18 (CCK-8)-[2]
DU145Prostate CancerHuman0.76 ± 0.15 (Clonogenic)-[2]
Normal Cell Line
HKCKidney Proximal Tubular EpithelialHuman5.771.1 - 33.9*[1]

*The Selectivity Index (SI) range is calculated based on the range of IC50 values reported for the cancer cell lines in the same study.

Mechanism of Action: Signaling Pathways

The anticancer activity of pseudolaric acids is attributed to their ability to induce programmed cell death, or apoptosis, and to arrest the cell cycle.

Pseudolaric acid A (PAA) has been identified as a novel Hsp90 inhibitor.[3] Its proposed mechanism of action in HeLa cervical cancer cells involves:

  • Induction of G2/M phase cell cycle arrest : PAA prevents cancer cells from proceeding through the G2 and M phases of the cell cycle, thereby inhibiting cell division.

  • Promotion of apoptosis : PAA triggers programmed cell death through the activation of the caspase-8/caspase-3 signaling pathway.[3]

PAA_Signaling_Pathway PAA Pseudolaric Acid A Hsp90 Hsp90 PAA->Hsp90 inhibits G2M_arrest G2/M Phase Cell Cycle Arrest PAA->G2M_arrest Caspase8 Caspase-8 PAA->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of Pseudolaric Acid A-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the comparative cytotoxicity of a compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for Comparative Cytotoxicity Analysis:

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cancer_Cells Cancer Cell Lines Treatment Treat with this compound (various concentrations) Cancer_Cells->Treatment Normal_Cells Normal Cell Lines Normal_Cells->Treatment MTT_Assay MTT Assay (Cytotoxicity) Treatment->MTT_Assay AnnexinV_Assay Annexin V-FITC Assay (Apoptosis) Treatment->AnnexinV_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Apoptosis_Analysis Quantify Apoptosis AnnexinV_Assay->Apoptosis_Analysis SI Calculate Selectivity Index IC50->SI

Caption: General workflow for comparative cytotoxicity and apoptosis assays.

Protocol:

  • Cell Seeding:

    • Culture cancer and normal cells in their respective recommended media.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent) and a negative control (medium only).

    • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to detect and quantify apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Cell Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

Conclusion

The available preclinical data on Pseudolaric acid A and B suggest that these compounds hold promise as selective anti-cancer agents. The identification of Hsp90 as a target for Pseudolaric acid A provides a clear direction for further mechanistic studies. However, the lack of specific data on this compound highlights a critical knowledge gap. Future research should focus on conducting comprehensive comparative cytotoxicity studies of this compound on a broad panel of cancer and normal cell lines to establish its therapeutic index. Elucidating its specific molecular targets and signaling pathways will be crucial for its potential development as a novel cancer therapeutic.

References

Benchmarking Purity: A Comparative Analysis of Synthetic vs. Natural Pseudolaroside A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the purity profiles of synthetically produced Pseudolaroside A versus this compound extracted from natural sources. By presenting experimental data and detailed methodologies, this document aims to inform researchers on the potential advantages and disadvantages of each source, thereby aiding in the selection of appropriate materials for research and drug development.

Executive Summary

This compound, a diterpenoid glycoside originally isolated from the root bark of the golden larch tree (Pseudolarix amabilis), has garnered significant interest for its potent anti-angiogenic and antifungal activities. As research progresses towards preclinical and clinical studies, the purity of the active pharmaceutical ingredient (API) becomes a critical factor influencing efficacy and safety. This guide details the analytical methodologies used to assess the purity of this compound from both natural and synthetic origins and discusses the characteristic impurity profiles associated with each production method. While direct comparative studies are limited, this analysis is constructed based on established principles of natural product extraction and chemical synthesis, supported by data on related compounds.

Data Presentation: Purity and Impurity Profiles

The purity of this compound is typically determined using High-Performance Liquid Chromatography (HPLC), with percentage purity calculated based on the area of the principal peak relative to the total area of all peaks. The impurity profile, which is crucial for safety and regulatory purposes, is often characterized using a combination of HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Representative Purity Comparison of Natural vs. Synthetic this compound

ParameterNatural this compoundSynthetic this compoundMethod of Analysis
Purity (%) Typically 95-98% after extensive purification>99% achievable with optimized synthesis and purificationHPLC-UV
Source of Impurities Co-extracted natural products, degradation productsStarting materials, reagents, byproducts, stereoisomersLC-MS, GC-MS, NMR
Consistency Batch-to-batch variation can be significantHigh batch-to-batch consistencyHPLC
Scalability Limited by natural source availabilityHighly scalable-

Table 2: Common Impurities in Natural and Synthetic this compound

SourceCommon Impurity TypesExamplesAnalytical Techniques for Identification
Natural Structurally Related Diterpenoids: Other pseudolaric acids and related compounds present in P. amabilis.Pseudolaric Acid B, Demethylpseudolaric acid BHPLC, LC-MS, NMR
Degradation Products: Formed during extraction and purification.Hydrolyzed or oxidized derivativesLC-MS
Extraction Solvents: Residual solvents from the purification process.Methanol (B129727), Ethanol, Ethyl AcetateGC-MS
Synthetic Unreacted Starting Materials: Precursors used in the synthesis.Varies depending on the synthetic routeLC-MS, NMR
Reagents and Catalysts: Residual chemicals used in the synthetic steps.Heavy metals (e.g., Palladium, Ruthenium), coupling reagentsICP-MS, LC-MS
Byproducts: Unintended products formed during the reaction.Isomers, incompletely reacted intermediatesLC-MS, NMR
Stereoisomers: Diastereomers or enantiomers formed during non-stereoselective steps.epi-Pseudolaroside AChiral HPLC, NMR

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To quantify the purity of this compound and separate it from potential impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is commonly used.

  • Example Gradient: 20% to 80% acetonitrile over 30 minutes.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample (natural or synthetic) in methanol to a final concentration of 1 mg/mL.

  • Injection: Inject 10 µL of the sample solution into the HPLC system.

  • Detection: Monitor the elution profile at a wavelength of 220 nm.

  • Data Analysis: Calculate the percentage purity by dividing the peak area of this compound by the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

Objective: To identify and characterize impurities present in the this compound sample.

Instrumentation:

  • HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • C18 reversed-phase column.

Mobile Phase:

  • Similar to the HPLC method, using volatile buffers like formic acid or ammonium (B1175870) acetate.

Procedure:

  • Sample Preparation: Prepare the sample as described for HPLC analysis.

  • Analysis: Perform chromatographic separation followed by mass spectrometric detection.

  • Data Analysis: Identify potential impurities by their mass-to-charge ratio (m/z) and fragmentation patterns. Compare the results with known databases and literature data for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

Objective: To confirm the structure of this compound and identify any structurally related impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve a sufficient amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Analysis: Acquire ¹H and ¹³C NMR spectra. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used for detailed structural elucidation.

  • Data Analysis: Compare the obtained spectra with reference spectra of pure this compound. Signals that do not correspond to the main compound indicate the presence of impurities, which can be identified based on their chemical shifts and coupling constants.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_source Source of this compound cluster_analysis Purity Benchmarking cluster_outcome Comparative Data natural Natural Source (Pseudolarix amabilis bark) hplc HPLC (Purity Quantification) natural->hplc lcms LC-MS (Impurity Profiling) natural->lcms nmr NMR (Structural Confirmation) natural->nmr synthetic Chemical Synthesis synthetic->hplc synthetic->lcms synthetic->nmr purity_data Purity Data Table hplc->purity_data impurity_profile Impurity Profile Table lcms->impurity_profile nmr->impurity_profile

Caption: Experimental workflow for benchmarking the purity of natural vs. synthetic this compound.

anti_angiogenic_pathway pa This compound vegfr2 VEGFR2 pa->vegfr2 Inhibition vegf VEGF vegf->vegfr2 Activation pi3k PI3K vegfr2->pi3k mek MEK vegfr2->mek akt Akt pi3k->akt angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) akt->angiogenesis erk ERK mek->erk erk->angiogenesis

Caption: Anti-angiogenic signaling pathway of this compound.

antifungal_pathway pa This compound cell_membrane Fungal Cell Membrane pa->cell_membrane Interaction disruption Membrane Disruption (Increased Permeability, Ion Imbalance) cell_membrane->disruption cell_death Fungal Cell Death disruption->cell_death

Caption: Proposed antifungal mechanism of action for this compound.

Conclusion

The choice between natural and synthetic this compound will depend on the specific requirements of the research or application. Synthetic this compound offers the potential for higher purity, greater consistency, and scalability, which are critical for pharmaceutical development. However, the synthesis is complex and may introduce unique impurities that require careful characterization and control.

Natural this compound, while potentially subject to greater batch-to-batch variability and the presence of co-extracted natural products, may be suitable for early-stage research where high-throughput screening is a priority and the cost of total synthesis is prohibitive.

Regardless of the source, rigorous analytical characterization is essential to ensure the quality, safety, and efficacy of this compound in any application. The experimental protocols and comparative data presented in this guide provide a framework for making informed decisions regarding the selection and use of this promising natural product.

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Pseudolaroside A

Author: BenchChem Technical Support Team. Date: December 2025

I. Personal Protective Equipment (PPE) and Waste Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety. All waste generated must be handled in designated areas, and all containers must be properly labeled and stored.

Item Specification Purpose
Eye Protection Safety goggles with side-shieldsTo protect eyes from splashes or aerosols.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile)To prevent skin contact. Gloves should be inspected before use and removed properly.
Body Protection Impervious lab coat or full-body suitTo protect skin and clothing from contamination.
Waste Containers Sealable, leak-proof, and made of a compatible materialTo safely contain solid and liquid waste.
Waste Labels "Hazardous Waste" with the full chemical name and hazard descriptionTo clearly identify the contents and associated risks of the waste container.[1][2]

II. Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of Pseudolaroside A waste, encompassing solid materials, liquid solutions, and empty containers.

1. Waste Segregation:

  • Solid Waste: All solid materials contaminated with this compound, such as pipette tips, gloves, and bench paper, must be collected in a designated hazardous waste container.[1] This container should be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealable, and leak-proof hazardous waste container.[1] Avoid mixing with other chemical wastes to prevent unknown reactions.[1] The container must be labeled with "Hazardous Waste," the chemical name, and the solvent used.

  • Empty Containers: Original containers of this compound should be thoroughly emptied.[1] These containers should be triple-rinsed with a suitable solvent.[2][3] The rinsate must be collected and disposed of as hazardous liquid waste.[2] After triple-rinsing, the empty container can be disposed of in the regular trash, with the original label defaced or removed.[2][3]

2. Waste Storage:

  • All hazardous waste containers must be kept tightly sealed except when adding waste.[1][2]

  • Store waste containers in a designated and well-ventilated Satellite Accumulation Area.[1]

  • Ensure that the storage area is cool and dry to prevent any degradation or reaction of the waste.[1]

  • It is recommended to use secondary containment to mitigate potential leaks.[1]

3. Final Disposal:

  • The final disposal of this compound waste must be conducted by a licensed professional waste disposal company.[1]

  • Contact your institution's Environmental Health & Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[1]

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.

  • Don PPE: Before addressing the spill, put on the appropriate PPE, including respiratory protection if dealing with a powder.

  • Contain the Spill: For liquid spills, use absorbent pads to contain the material. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Clean the Area: Decontaminate the spill area with a suitable cleaning agent.

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Pseudolaroside A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Pseudolaroside A, a bioactive natural product. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards that necessitate the use of appropriate personal protective equipment. The compound is harmful if swallowed or inhaled, causes skin and serious eye irritation, and is harmful to aquatic life. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Impervious, chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended.[1]Prevents skin contact and absorption. Double-gloving provides an additional barrier.[1]
Eye/Face Protection Chemical safety goggles and/or a face shield.Protects against splashes and dust.[2]
Skin and Body Protection A protective, disposable gown with a solid front and tight-fitting cuffs.[3]Prevents contamination of personal clothing.
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.[2] A fit-tested N95 or higher-rated respirator may be necessary if dust cannot be avoided.[3]Minimizes inhalation of dust or aerosols.
Operational and Handling Plan

All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control exposure.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the work area is clean and free of clutter. Cover the work surface with a disposable, absorbent pad.

  • Weighing: If working with the solid form, weigh the necessary amount carefully within the fume hood to avoid generating dust.

  • Solution Preparation: When dissolving the compound, slowly add the solvent to the solid to prevent splashing.

  • Post-Handling: After use, thoroughly decontaminate the work area. Wash hands and any exposed skin thoroughly with soap and water.[2] Contaminated clothing should be removed and washed before reuse.

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with plenty of water/shower.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist.[2]
Ingestion Immediately make the victim drink water (two glasses at most). Consult a physician.[2]
Spill and Disposal Plan

Spill Management:

In case of a spill, avoid generating dust. Cover the spill with an absorbent material, then collect and place it in a suitable container for disposal.[2] Ensure the area is well-ventilated.

Disposal:

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2] Do not allow the product to enter drains.[2]

Workflow for Safe Handling of this compound

The following diagram outlines the procedural flow for safely handling this compound in a laboratory setting.

A Preparation - Don appropriate PPE - Prepare work area in fume hood B Handling - Weigh solid carefully - Prepare solutions A->B C Post-Handling - Decontaminate work area - Remove and dispose of PPE B->C E Emergency Event B->E Accidental Exposure or Spill D Waste Disposal - Collect all waste in labeled containers - Dispose as hazardous waste C->D F Execute Emergency Procedures - Follow specific first aid measures - Manage spills appropriately E->F

Caption: Procedural workflow for handling this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。